O6-Benzylguanine
Beschreibung
O6-Benzylguanine is a guanine analogue with antineoplastic activity. This compound binds the DNA repair enzyme O(6)-alkylguanine DNA alkyltransferase (AGT), transferring the benzyl moiety to the active-site cysteine and resulting in inhibition of AGT-mediated DNA repair. Co-administration of this agent potentiates the effects of other chemotherapeutic agents that damage DNA. (NCI04)
6-O-BENZYLGUANINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.
a suicide inhibitor of O(6)-methylguanine-DNA methyltransferase activity
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-phenylmethoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMERLEINMZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173700 | |
| Record name | O(6)-Benzylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19916-73-5 | |
| Record name | 6-(Phenylmethoxy)-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19916-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O(6)-Benzylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019916735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-benzylguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11919 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | o6-benzylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O(6)-Benzylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Phenylmethoxy)-1H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O(6)-Benzylguanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-O-BENZYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01KC87F8FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
O6-Benzylguanine (O6-BG) AGT Inactivation Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that plays a pivotal role in the resistance of cancer cells to alkylating chemotherapeutic agents. By transferring the alkyl group from the O6 position of guanine to an internal cysteine residue, AGT repairs DNA damage in a suicide inactivation mechanism. O6-benzylguanine (O6-BG) is a potent inactivator of AGT, functioning as a substrate to irreversibly benzylate the active site cysteine. This inactivation sensitizes tumor cells to alkylating drugs, making O6-BG a valuable agent in combination cancer therapy. This technical guide provides an in-depth overview of the kinetics of AGT inactivation by O6-BG, detailed experimental protocols, and the cellular consequences of this inactivation.
Mechanism of AGT Inactivation by this compound
The inactivation of AGT by this compound is a two-step process. Initially, O6-BG binds non-covalently to the active site of the AGT protein. This is followed by the irreversible covalent transfer of the benzyl group from O6-BG to the reactive cysteine residue (Cys145 in human AGT) within the active site. This transfer reaction results in a benzylated and thereby inactivated AGT molecule, and the release of guanine.[1] The inactivated AGT is subsequently targeted for degradation via the ubiquitin-proteasome pathway.
Quantitative Kinetics of AGT Inactivation
The reaction between O6-BG and AGT follows second-order kinetics.[2] The potency of O6-BG and its metabolites as AGT inactivators is critical for their clinical efficacy.
| Compound | Target | Second-Order Rate Constant (k) | Potency (ED50) | Notes |
| This compound | Human AGT | 1100 M-1s-1[2] | 0.2 µM[3] | The primary inactivator. |
| O6-Benzyl-8-oxoguanine | Human AGT | - | Potent Inactivator[4] | Major metabolite of O6-BG in humans with significant AGT inhibitory activity.[4] |
| 11-mer oligodeoxyribonucleotide containing O6-BG (11-mpBG) | Human AGT | - | 1.3 nM[5] | Over 300-fold more potent than free O6-BG in vitro.[5] |
Note: While a specific dissociation constant (Ki) for the initial non-covalent binding is not extensively reported, the inactivation is primarily governed by the rapid and irreversible covalent modification.
For comparison, the kinetics of AGT with its natural substrate, O6-methylguanine within an oligonucleotide, have been described to follow Michaelis-Menten-like kinetics with a KS of 81-91 nM and a kinact that varies with sequence context.[6]
Experimental Protocols
HPLC-Based Assay for AGT Activity
This method quantifies AGT activity by measuring the repair of a radiolabeled DNA substrate.[7]
Principle: A cell extract containing active AGT is incubated with a DNA substrate containing O6-methylguanine, where the methyl group is radiolabeled (e.g., with 3H). AGT transfers the radiolabeled methyl group to itself. The DNA is then hydrolyzed, and the remaining O6-[3H]methylguanine is separated and quantified by reverse-phase high-performance liquid chromatography (HPLC). The reduction in O6-[3H]methylguanine in the DNA substrate is proportional to the AGT activity in the extract.
Detailed Methodology:
-
Preparation of Cell Extract:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins, including AGT.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
AGT Activity Assay:
-
Prepare a reaction mixture containing the cell extract (a defined amount of protein, e.g., 50-100 µg), the 3H-methylated DNA substrate (e.g., 1-2 µg), and reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 5 mM DTT).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution to precipitate the DNA, such as cold perchloric acid.
-
-
DNA Hydrolysis and HPLC Analysis:
-
Pellet the precipitated DNA by centrifugation.
-
Hydrolyze the DNA to release the purine bases, for example, by heating in 0.1 M HCl.
-
Neutralize the hydrolysate.
-
Inject a defined volume of the hydrolysate onto a reverse-phase HPLC column (e.g., a C18 column).
-
Elute the bases using an appropriate mobile phase (e.g., a gradient of methanol in an ammonium formate buffer).
-
Detect the radiolabeled O6-methylguanine using a flow-through scintillation counter.
-
Quantify the amount of remaining O6-[3H]methylguanine by integrating the peak area and comparing it to a standard curve.
-
-
Calculation of AGT Activity:
-
Calculate the amount of repaired O6-methylguanine (initial amount minus remaining amount).
-
Express AGT activity as fmol of methyl groups transferred per mg of protein.
-
Radiolabeled this compound Assay for AGT Inactivation
This simpler assay directly measures the covalent binding of radiolabeled O6-BG to AGT.[2]
Principle: Cell extracts or intact cells are incubated with [3H]this compound. The [3H]benzyl group is covalently transferred to the active site of AGT. The protein-bound radioactivity is then separated from the unbound [3H]O6-BG and quantified.
Detailed Methodology:
-
Preparation of Cell Lysate or Intact Cell Suspension:
-
Prepare cell extracts as described in the HPLC-based assay.
-
For intact cells, resuspend a known number of cells in a suitable buffer (e.g., cell culture medium with HEPES).
-
-
Incubation with [3H]this compound:
-
Incubate the cell extract or intact cells with a known concentration of [3H]this compound (e.g., 1 µCi) at 37°C for a specified time (e.g., 30-60 minutes).
-
To determine non-specific binding, run a parallel reaction in the presence of a large excess of unlabeled O6-BG.
-
-
Separation of Protein-Bound Radioactivity:
-
Precipitate the proteins using a method such as trichloroacetic acid (TCA) precipitation or by spotting the reaction mixture onto filter paper that is subsequently washed.
-
Wash the precipitate or filter paper extensively to remove unbound [3H]this compound.
-
-
Quantification:
-
Measure the radioactivity of the washed precipitate or filter paper using a liquid scintillation counter.
-
Subtract the non-specific binding to determine the specific binding of [3H]benzyl to AGT.
-
Calculate the amount of active AGT based on the specific radioactivity of the [3H]this compound.
-
Cellular Signaling Pathways and Experimental Workflows
The inactivation of AGT by O6-BG leads to the persistence of O6-alkylguanine lesions in DNA, which can trigger cellular stress responses.
DNA Damage Response (DDR) Pathway
Persistent O6-alkylguanine lesions can lead to replication fork stalling and the formation of DNA double-strand breaks. This activates the ATR-Chk1 signaling pathway.[8][9]
Endoplasmic Reticulum (ER) Stress Pathway
The accumulation of DNA damage can also lead to the activation of the ER stress response, characterized by the upregulation of proteins such as GADD34 and CHOP.[10][11]
Experimental Workflow for Assessing AGT Inactivation and Cellular Response
A typical workflow to study the effects of O6-BG involves treating cancer cells with O6-BG, followed by an alkylating agent, and then assessing AGT activity, DNA damage, and cell viability.
Conclusion
This compound is a potent and specific inactivator of the DNA repair protein AGT. Understanding the kinetics of this inactivation is essential for optimizing its use in combination chemotherapy. The experimental protocols provided in this guide offer robust methods for quantifying AGT activity and assessing the cellular consequences of its inhibition. The elucidation of the downstream signaling pathways, including the DNA damage response and ER stress pathways, provides a molecular basis for the synergistic effects of O6-BG with alkylating agents and highlights potential biomarkers for therapeutic response. This comprehensive technical overview serves as a valuable resource for researchers and clinicians working to overcome chemoresistance in cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of human O6-alkylguanine-DNA alkyltransferase mutants highly resistant to inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of human O(6)-alkylguanine-DNA alkyltransferase by modified oligodeoxyribonucleotides containing O(6)-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay for O6-alkylguanine-DNA-alkyltransferase using oligonucleotides containing O6-methylguanine in a BamHI recognition site as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endoplasmic Reticulum Stress, Genome Damage, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
O6-Benzylguanine: A Technical Guide to its Chemical Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
O6-Benzylguanine (O6-BG) is a synthetic guanine derivative that acts as a potent and irreversible inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT. By acting as a pseudosubstrate, O6-BG transfers its benzyl group to the active site of AGT, rendering the enzyme inactive. This inactivation prevents the repair of DNA lesions caused by alkylating chemotherapeutic agents, thereby sensitizing tumor cells to such treatments. This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study and application in cancer research.
Chemical and Physical Properties
This compound is a crystalline solid with well-defined chemical and physical characteristics crucial for its application in research and drug development.
| Property | Value | References |
| IUPAC Name | 6-(Benzyloxy)-7H-purin-2-amine | |
| Synonyms | O6-BG, 6-O-Benzylguanine, NSC 637037 | |
| CAS Number | 19916-73-5 | |
| Molecular Formula | C₁₂H₁₁N₅O | |
| Molecular Weight | 241.25 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | Decomposes above 250°C | |
| Solubility | DMSO: ~30-90 mg/mLDMF: ~30 mg/mLEthanol: ~5-11.3 mg/mLMethanol: ~20 mg/mLWater: Insoluble to slightly soluble (~0.2 mg/mL) | |
| Storage | Store at -20°C for long-term stability (≥4 years). Stock solutions in DMSO can be stored at -80°C for up to 6 months. | |
| UV/Vis (λmax) | 242, 284 nm |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 2-amino-6-chloropurine with benzyl alcohol in the presence of a base. The following is a representative protocol.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from a procedure utilizing sodium hydride to form the alkoxide of benzyl alcohol, which then displaces the chlorine atom from 2-amino-6-chloropurine.
Materials:
-
2-amino-6-chloropurine
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl alcohol
-
1,4-Dioxane (anhydrous)
-
Glacial acetic acid
-
Deionized water
-
Silica gel for flash chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.1 eq) to anhydrous 1,4-dioxane.
-
Slowly add benzyl alcohol (2.1 eq) to the suspension and stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyl oxide.
-
Add 2-amino-6-chloropurine (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for approximately 20 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and slowly quench by adding deionized water.
-
Neutralize the solution with glacial acetic acid to a pH of approximately 6. This will cause the crude product to precipitate.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Mechanism of Action: AGT Inhibition
This compound's primary mechanism of action is the irreversible inactivation of the O6-alkylguanine-DNA alkyltransferase (AGT) protein. AGT is a "suicide" enzyme that repairs DNA by transferring alkyl groups from the O6 position of guanine to one of its own cysteine residues. This action restores the DNA but inactivates the AGT protein, which is then targeted for degradation.
O6-BG acts as a pseudosubstrate for AGT. The enzyme recognizes O6-BG and covalently transfers the benzyl group to its active site cysteine residue. This benzylation of the enzyme is an irreversible process that renders it incapable of repairing alkylated DNA, leading to the accumulation of cytotoxic DNA lesions in tumor cells treated with alkylating agents.
Caption: Mechanism of AGT inhibition by this compound.
Key Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (SRB Assay)
This protocol describes how to assess the potentiation of an alkylating agent's (e.g., Temozolomide) cytotoxicity by this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., C6 glioma cells)
-
Complete culture medium
-
Temozolomide (TMZ)
-
This compound (O6-BG)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TMZ and O6-BG. For combination studies, cells are typically pre-treated with O6-BG.
-
Treat the cells with varying concentrations of TMZ alone, O6-BG alone, or a combination of both. A common pre-treatment is with O6-BG for 1-2 hours before adding TMZ.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound stain with Tris base solution.
-
Read the absorbance on a microplate reader at an appropriate wavelength (e.g., 510 nm).
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
Protocol: AGT Activity Assay
This assay measures the activity of the AGT protein in cell extracts, based on the transfer of a radiolabeled benzyl group from [³H]this compound to the AGT protein.
Materials:
-
Cell line or tissue homogenate
-
[³H]this compound ([³H]BG)
-
Unlabeled this compound
-
Methanol (cold)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell suspensions or homogenates at a known concentration (e.g., 2 x 10⁷ cells/mL).
-
In microcentrifuge tubes, aliquot the cell suspension (e.g., 2 x 10⁶ cells).
-
To determine total binding, add a known amount of [³H]BG (e.g., 1 µCi).
-
To determine non-specific binding, in a separate set of tubes, first add a >1000-fold excess of unlabeled O6-BG, followed by the same amount of [³H]BG.
-
Incubate all tubes at 37°C for 1-2 hours.
-
Stop the reaction and precipitate macromolecules by adding cold methanol.
-
Incubate at -70°C for at least 30 minutes to ensure complete precipitation.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Carefully remove the supernatant and wash the pellet with methanol to remove any unbound [³H]BG.
-
Resuspend the pellet in a suitable buffer or solvent.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific AGT activity by subtracting the non-specific binding (counts from tubes with excess unlabeled O6-BG) from the total binding.
Conclusion
This compound is a critical tool in the study of DNA repair and a promising agent for enhancing the efficacy of alkylating chemotherapy. Its well-characterized chemical properties, established synthesis routes, and specific mechanism of action make it an invaluable compound for researchers in oncology and drug development. The protocols provided herein offer a foundation for the synthesis, handling, and experimental use of this compound to explore and exploit the vulnerabilities of cancer cells dependent on AGT-mediated DNA repair.
The Discovery of O6-Benzylguanine as a Potent MGMT Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a significant role in the resistance of cancer cells to alkylating chemotherapeutic agents. By removing alkyl groups from the O6 position of guanine in DNA, MGMT reverses cytotoxic lesions and diminishes the efficacy of drugs like temozolomide (TMZ) and carmustine (BCNU). The discovery of O6-benzylguanine (O6-BG) as a potent and specific inhibitor of MGMT has been a pivotal development in oncology, offering a strategy to overcome this resistance and enhance the therapeutic potential of alkylating agents. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound.
Mechanism of Action
This compound acts as a pseudosubstrate for the MGMT protein. It mimics the structure of O6-methylguanine, the natural substrate for MGMT. The MGMT protein recognizes O6-BG and facilitates the transfer of the benzyl group from the guanine base to its active site cysteine residue (Cys145). This transfer is an irreversible, suicidal inactivation of the MGMT protein, as the enzyme is not regenerated. By depleting the cell of active MGMT, this compound prevents the repair of O6-alkylguanine lesions induced by alkylating agents, leading to the accumulation of DNA damage and subsequent induction of apoptosis and cell death.
Quantitative Data: In Vitro Efficacy of this compound
The efficacy of this compound is primarily measured by its ability to potentiate the cytotoxicity of alkylating agents in cancer cell lines. This is often quantified by determining the IC50 (half-maximal inhibitory concentration) of the alkylating agent in the presence and absence of O6-BG.
Table 1: Potentiation of Temozolomide (TMZ) Cytotoxicity by this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | TMZ IC50 (µM) | TMZ + O6-BG IC50 (µM) | O6-BG Concentration (µM) | Potentiation Fold | Reference |
| Mawi | Colorectal | Not Specified | Not Specified | 1 | 1.4 (Day 1) to 4.2 (Day 5) | |
| LS174T | Colorectal | Not Specified | Not Specified | 1 | No potentiation | |
| HT29 | Colon | Not Specified | Not Specified | 25 | Significant | |
| SF767 | Glioma | Not Specified | Not Specified | 25 | Significant | |
| M19-MEL | Melanoma | Not Specified | Not Specified | 25 | Significant | |
| U87MG | Glioma | 35 (mg/kg in vivo) | Enhanced anti-tumor activity | 40 (mg/kg in vivo) | Not Applicable | |
| Neuroblastoma Cell Lines (various) | Neuroblastoma | >200 (for resistant lines) | Sensitization observed | 25 | Not Specified |
Table 2: Potentiation of BCNU Cytotoxicity by this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | BCNU Potentiation Fold | O6-BG Concentration (µM) | Reference |
| Various (AGT-positive) | Multiple | 1.6 - 2.3 | 100 | |
| Glioblastoma (AGT-negative) | Glioblastoma | No potentiation | 100 |
Experimental Protocols
MGMT Activity Assay
This assay measures the functional activity of the MGMT protein in cell or tissue extracts. A common method involves the use of a radiolabeled pseudosubstrate like [3H]this compound.
Principle: The assay quantifies the transfer of the radiolabeled benzyl group from [3H]this compound to the MGMT protein in a cell lysate. The protein-bound radioactivity is then separated from the unbound substrate and measured.
Materials:
-
Cell or tissue lysate
-
[3H]this compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare cell or tissue lysates by sonication or detergent lysis on ice.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
In a microcentrifuge tube, combine a known amount of cell lysate protein with the reaction buffer.
-
Add [3H]this compound to the reaction mixture to a final concentration of ~1 µM.
-
Incubate the reaction at 37°C for 30-60 minutes to allow for the transfer of the benzyl group.
-
To precipitate the protein, add an equal volume of cold 20% TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein.
-
Carefully remove the supernatant containing the unbound [3H]this compound.
-
Wash the protein pellet with cold 10% TCA and then with ethanol to remove any remaining unbound radioactivity.
-
Resuspend the protein pellet in a suitable buffer or solvent.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the MGMT activity as fmol of [3H]benzyl transferred per mg of protein.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of this compound in combination with an alkylating agent.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Alkylating agent (e.g., Temozolomide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the alkylating agent, both in the presence and absence of a fixed concentration of this compound (e.g., 10-25 µM). Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium from the wells.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Principle: The TUNEL assay enzymatically labels the free 3'-OH ends of fragmented DNA with a labeled dUTP. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
Wash buffers (e.g., PBS)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Culture and treat cells with this compound and an alkylating agent as desired.
-
Fix the cells with the fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove unincorporated nucleotides.
-
Mount the coverslips onto microscope slides using mounting medium containing a nuclear counterstain.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: Workflow for evaluating O6-BG efficacy.
Caption: O6-Alkylguanine induced apoptosis pathway.
O6-Benzylguanine: A Comprehensive Technical Guide on its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-benzylguanine (O6-BG) is a potent and specific inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT).[1][2] AGT is a crucial enzyme that protects cells from the cytotoxic effects of alkylating chemotherapeutic agents by removing alkyl groups from the O6 position of guanine in DNA.[1][3] By acting as a pseudosubstrate, this compound irreversibly transfers its benzyl group to the active site cysteine residue of AGT, leading to the enzyme's inactivation.[4][5] This inactivation sensitizes tumor cells to alkylating agents like temozolomide and carmustine (BCNU), thereby enhancing their therapeutic efficacy.[3][6] This technical guide provides an in-depth overview of the solubility and stability profile of this compound, along with detailed experimental protocols relevant to its handling and analysis.
Solubility Profile
The solubility of this compound is a critical factor for its application in both in vitro and in vivo research. It exhibits good solubility in several organic solvents but is sparingly soluble in aqueous solutions.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[7][8], ≥20 mg/mL[6], 48 mg/mL[9] | [6][7][8][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7][8] |
| Ethanol | ~5 mg/mL[7][8], 12 mg/mL[9] | [7][8][9] |
| Methanol | 20 mg/mL | [6] |
| Acetonitrile | Soluble | [6] |
| Water | Insoluble[9], slightly soluble (0.2 mg/mL)[6] | [6][9] |
| 0.1 M HCl | Soluble | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7][8] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.2 mg/mL | [6] |
Preparation of Solutions
Stock Solutions: For laboratory use, a stock solution is typically prepared by dissolving this compound in an organic solvent like DMSO, DMF, or ethanol.[7] It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[9] The solvent should be purged with an inert gas.[7]
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[7] To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[7] Aqueous solutions are not recommended to be stored for more than one day.[7]
Stability Profile
Understanding the stability of this compound is essential for its proper storage, handling, and interpretation of experimental results.
Solid-State and Solution Stability
The stability data for this compound is summarized in the table below.
| Form | Storage Condition | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [7] |
| Powder | -20°C | 3 years | [9] |
| In Solvent (Stock) | -80°C | 1 year | [9] |
| In Solvent (Stock) | -20°C | 1 month | [9] |
| Aqueous Solution | Room Temperature | Not recommended for storage > 1 day | [7] |
Degradation Pathway
The primary "degradation" pathway of this compound in a biological context is linked to its mechanism of action. Upon reacting with AGT, the resulting benzylated AGT protein is targeted for ubiquitination and subsequent degradation by the proteasome.[1] This is a novel type of post-translational modification that leads to ubiquitination.[1]
Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and heat) are necessary to fully characterize the chemical degradation pathways of the molecule itself, as per ICH guidelines.[10][11] Such studies help in identifying potential degradants and developing stability-indicating analytical methods.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of a compound.
-
Preparation: Add an excess amount of this compound solid to a known volume of the selected solvent (e.g., water, PBS, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (λmax: 242, 284 nm) or HPLC.[7][8]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for Forced Degradation Study
This is a general protocol to investigate the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 80°C) for a specified time. Neutralize the solution before analysis.
-
Neutral Hydrolysis: Dissolve this compound in purified water and heat at a controlled temperature (e.g., 80°C) for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified time.[11]
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (e.g., HPLC, LC-MS/MS) to separate and quantify the parent drug and any degradation products.
Protocol for Quantification in Human Plasma by HPLC
This method was developed for the determination of this compound in human plasma.[13]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., O6-(p-chlorobenzyl)guanine).
-
Alkalinize the plasma sample.
-
Extract the analytes into ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.[13]
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a six-point standard curve ranging from 25 to 400 ng/mL.
-
Quantify samples by comparing the peak height ratio of this compound to the internal standard against the calibration curve.[13]
-
Protocol for Quantification in Human Plasma by LC-MS/MS
This method allows for the simultaneous determination of this compound and its metabolite, O6-benzyl-8-oxoguanine.[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike alkalinized human plasma with the analytes and an internal standard (pCl-O6 BG).
-
Extract with ethyl acetate.
-
Dry the organic phase under nitrogen.
-
Reconstitute the residue in the mobile phase.[4]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Quantification:
-
The linear calibration range for this compound is 1.25–250 ng/mL.[4]
-
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound in sensitizing tumor cells to alkylating agents.
Experimental Workflow for HPLC Quantification
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potentiation of BCNU anticancer activity by this compound: a study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for determination of O6 -benzylguanine and its metabolite O6 -benzyl-8-oxoguanine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound =98 TLC,solid 19916-73-5 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Determination of this compound in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
O6-Benzylguanine: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O6-benzylguanine (O6-BG) is a synthetic purine analogue that acts as a potent and irreversible inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT).[1][2] By inactivating MGMT, O6-BG sensitizes cancer cells to the cytotoxic effects of alkylating chemotherapeutic agents, such as temozolomide and carmustine (BCNU), which are commonly used in the treatment of various cancers, including glioblastoma.[3][4] This technical guide provides an in-depth overview of the fundamental research applications of O6-BG, including its mechanism of action, quantitative effects on chemotherapy potentiation, and detailed experimental protocols for its use in a laboratory setting.
Mechanism of Action: Inactivation of MGMT
O6-BG functions as a "suicide" substrate for the MGMT protein.[1] The benzyl group of O6-BG is transferred to the active site cysteine residue of MGMT, leading to the irreversible inactivation of the enzyme.[2][5] This inactivation prevents the repair of O6-alkylguanine lesions in DNA, which are induced by alkylating agents.[6] The persistence of these lesions triggers DNA mismatch repair pathways, ultimately leading to DNA double-strand breaks, cell cycle arrest, and apoptosis.[7][8]
Caption: Mechanism of this compound (O6-BG) Action.
Quantitative Data on Chemotherapy Potentiation
The efficacy of O6-BG in enhancing the cytotoxic effects of alkylating agents has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo research.
Table 1: In Vitro Potentiation of Alkylating Agent Cytotoxicity by this compound
| Cell Line | Alkylating Agent | O6-BG Concentration | Potentiation (Fold-Increase in Cytotoxicity) | Reference |
| Mawi (Colorectal) | Temozolomide | 1 µM (continuous) | 1.4 (Day 1) to 4.2 (Day 5) | [9] |
| Multiple Cell Lines | BCNU | 100 µM (1h pre-incubation) | 1.6 - 2.3 | [9] |
| Multiple Cell Lines | Temozolomide | 100 µM (1h pre-incubation) | 1.1 - 1.7 | [9] |
| HT29 (Colon) | BCNU, CCNU, Clomesone, Chlorozotocin | 25 µM (2h pre-incubation) | Significant sensitization | [10] |
| SF767 (Glioma) | BCNU, CCNU, Clomesone | 25 µM (2h pre-incubation) | Significant sensitization | [10] |
| Raji (Burkitt's Lymphoma) | Clomesone | 1 µM (2h pre-incubation) | 3-fold decrease in surviving cells | [10] |
| Pediatric Brain Tumor Lines | BCNU | Varies | Average 2.6-fold reduction in LD10 | [11] |
| Pediatric Brain Tumor Lines | Temozolomide | Varies | Average 26-fold reduction in LD10 | [11] |
Table 2: In Vivo Effects of this compound in Combination with Alkylating Agents
| Tumor Model | Alkylating Agent | O6-BG Dose | Outcome | Reference |
| Human Glioma (U87MG) Xenograft | Temozolomide (35 mg/kg) | 40 mg/kg | Significant enhancement of anti-tumor activity | [12] |
| Human Glioma (U87MG) Xenograft | BCNU (10 mg/kg) | 40 mg/kg | Significant enhancement of anti-tumor activity | [12] |
| Rat Glioma (F98) | BCNU (3.8% in polymer) | 50 mg/kg (i.p.) | Significantly improved survival | [13] |
| Human Medulloblastoma & Glioblastoma Xenografts | BCNU | Not specified | Regression of 18/20 xenografts | [14] |
| Human Melanoma (A375M) Xenograft | Temozolomide | 20 mg/kg (i.p. daily) | Increased tumor quintupling time by 8.7 days | [14] |
Experimental Protocols
In Vitro Chemosensitization Assay
This protocol outlines a general procedure to assess the ability of O6-BG to sensitize cancer cells to an alkylating agent.
Caption: In Vitro Chemosensitization Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (O6-BG)
-
Alkylating agent (e.g., Temozolomide)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
O6-BG Pre-treatment: The following day, aspirate the medium and add fresh medium containing O6-BG at a desired concentration (e.g., 20 µM). A control group without O6-BG should be included. Incubate for 1-2 hours.[15][16]
-
Alkylating Agent Treatment: Prepare serial dilutions of the alkylating agent. Add the alkylating agent to the wells, both with and without O6-BG pre-treatment. Include wells with O6-BG alone and untreated controls.
-
Incubation: Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for the alkylating agent with and without O6-BG to quantify the potentiation effect.
Measurement of MGMT Activity
Several methods can be used to measure MGMT activity in cell or tissue extracts. A common method involves the use of a radiolabeled substrate.[17][18]
Materials:
-
Cell or tissue lysate
-
[3H]this compound
-
Scintillation counter
-
Protein quantification assay (e.g., Bradford assay)
Procedure:
-
Lysate Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Incubation with Radiolabeled Substrate: Incubate a defined amount of protein lysate with [3H]this compound.[18] The benzyl group from [3H]O6-BG will be transferred to the active MGMT protein.
-
Precipitation: Precipitate the protein from the reaction mixture.
-
Scintillation Counting: Measure the radioactivity of the precipitated protein using a scintillation counter. The amount of radioactivity is proportional to the MGMT activity.
-
Data Normalization: Express MGMT activity as fmol of [3H]this compound transferred per mg of protein.[12][19]
Western Blot Analysis of MGMT Protein Levels
This protocol allows for the qualitative and semi-quantitative assessment of MGMT protein expression.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody against MGMT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from the cell or tissue lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MGMT.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands corresponding to MGMT can be quantified and normalized to a loading control (e.g., GAPDH, β-actin).
Conclusion
This compound is an invaluable tool in basic and translational cancer research. Its well-defined mechanism of action and potent ability to sensitize tumor cells to alkylating agents make it a cornerstone for studying DNA repair, chemoresistance, and for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize O6-BG in their investigations. As our understanding of tumor biology and DNA repair mechanisms continues to evolve, the applications of O6-BG in dissecting these complex processes will undoubtedly expand.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repair of this compound by the Escherichia coli Ada and Ogt and the human O6-alkylguanine-DNA alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Potentiation of temozolomide and BCNU cytotoxicity by O(6)-benzylguanine: a comparative study in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound enhances the sensitivity of a glioma xenograft with low O6-alkylguanine-DNA alkyltransferase activity to temozolomide and BCNU - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound potentiates the antitumor effect of locally delivered carmustine against an intracranial rat glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
O6-Benzylguanine: A Technical Guide to its Mode of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
O6-benzylguanine (O6-BG) is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). By irreversibly inhibiting MGMT, O6-BG sensitizes cancer cells to the cytotoxic effects of alkylating chemotherapeutic agents, such as temozolomide and carmustine. This technical guide provides an in-depth overview of the mechanism of action of O6-BG, detailing its molecular interactions, impact on cellular signaling pathways, and its application in cancer therapy. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological processes to serve as a comprehensive resource for researchers and drug development professionals in oncology.
Introduction
Alkylating agents are a cornerstone of chemotherapy for various malignancies, including glioblastoma.[1] Their therapeutic efficacy is often limited by the cellular DNA repair machinery, primarily the enzyme O6-alkylguanine-DNA alkyltransferase (MGMT).[2] MGMT removes alkyl groups from the O6 position of guanine in DNA, thereby reversing the cytotoxic lesions induced by these drugs.[2] High levels of MGMT expression in tumors are a significant mechanism of resistance to alkylating agent therapy.[2]
This compound (O6-BG) was developed as a strategic approach to overcome this resistance.[2] It is a synthetic guanine analogue that acts as a "suicide" inhibitor of MGMT. By depleting tumor cells of active MGMT, O6-BG enhances the therapeutic window of alkylating agents, a concept that has been extensively explored in preclinical and clinical studies.[3][4] This guide delves into the core mechanisms by which O6-BG exerts its effects in cancer cells.
Mechanism of Action
The primary mode of action of O6-BG is the irreversible inactivation of MGMT. This process can be broken down into the following key steps:
-
Pseudosubstrate Binding: O6-BG mimics the natural substrate of MGMT, O6-alkylguanine.[5] It enters the active site of the MGMT protein.
-
Covalent Modification: The benzyl group of O6-BG is transferred to a cysteine residue within the MGMT active site.[5] This covalent modification is irreversible.
-
Enzyme Inactivation: The benzylated MGMT is no longer functional and cannot repair DNA damage.[5] The inactivated enzyme is subsequently targeted for degradation.[5]
-
Sensitization to Alkylating Agents: The depletion of the cellular pool of active MGMT prevents the repair of O6-alkylguanine lesions induced by alkylating agents like temozolomide.[3] The persistence of these lesions triggers downstream signaling pathways, ultimately leading to apoptosis.[1][6]
The overall workflow of O6-BG action is depicted in the following diagram:
Signaling Pathways
The persistence of O6-alkylguanine lesions, due to MGMT inactivation by O6-BG, triggers a cascade of signaling events that converge on apoptosis. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.
Intrinsic Apoptosis Pathway
Unrepaired O6-methylguanine adducts are recognized by the mismatch repair (MMR) system, leading to futile repair cycles that result in DNA double-strand breaks.[1][6] These breaks serve as a potent signal for the activation of the intrinsic apoptotic pathway. Key events in this pathway include:
-
Bcl-2 Family Regulation: A decrease in the expression of the anti-apoptotic protein Bcl-2 is a critical event.[6][7] This shifts the balance towards pro-apoptotic Bcl-2 family members like Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[7]
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[6][7] Caspase-9 then activates executioner caspases, such as caspase-3.[6][7]
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[5]
The following diagram illustrates the O6-BG and alkylating agent-induced intrinsic apoptosis pathway:
References
- 1. Apoptosis in malignant glioma cells triggered by the temozolomide-induced DNA lesion O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
O6-Benzylguanine and MGMT Protein Interaction: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair protein, plays a pivotal role in cellular resistance to alkylating chemotherapeutic agents. This "suicide" enzyme directly reverses DNA damage by transferring alkyl groups from the O6 position of guanine to an internal cysteine residue, thereby preventing mutagenic lesions and subsequent cell death. However, high levels of MGMT expression in tumor cells present a significant challenge to the efficacy of widely used alkylating drugs like temozolomide.
O6-benzylguanine (O6-BG) is a potent and specific inhibitor of MGMT. It acts as a pseudosubstrate, irreversibly transferring its benzyl group to the active site cysteine of MGMT, leading to the enzyme's inactivation and subsequent degradation. This inactivation sensitizes tumor cells to the cytotoxic effects of alkylating agents, offering a promising strategy to overcome chemotherapy resistance. This technical guide provides an in-depth overview of the this compound and MGMT protein interaction, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against MGMT has been quantified across various studies and cell lines. The following tables summarize key quantitative data, including IC50 values, providing a comparative reference for researchers.
| Cell Line | This compound IC50 | Alkylating Agent Used (in combination) | Reference |
| L3.6pl (Pancreatic Cancer) | 50 µg/mL (at 48 hours) | Gemcitabine | |
| U87 (Glioblastoma) | 12.7 µg/mL | Temozolomide | |
| Neuroblastoma Cell Lines (Various) | 25 µM (pretreatment) | Temozolomide + SN38 |
Table 1: IC50 Values of this compound in Different Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound required to inhibit 50% of cell growth, alone or in combination with an alkylating agent, in various cancer cell lines.
| Parameter | Value | Conditions | Reference |
| Second-order rate constant for human MGMT inactivation | 1100 M⁻¹s⁻¹ | In vitro assay with [³H]this compound | |
| Second-order rate constant for murine MGMT inactivation | 380 M⁻¹s⁻¹ | In vitro assay with [³H]this compound | |
| Plasma clearance of this compound in humans | 513 +/- 148 mL/min/m² | Phase I clinical trial | |
| Terminal half-life (t1/2β) of this compound in humans | 26 +/- 15 min | Phase I clinical trial |
Table 2: Kinetic and Pharmacokinetic Data for this compound. This table provides key kinetic constants for the interaction of this compound with MGMT and its pharmacokinetic parameters in humans.
Experimental Protocols
In Vitro MGMT Activity Assay using [³H]this compound
This assay measures the functional activity of MGMT by quantifying the transfer of a radiolabeled benzyl group from [³H]this compound to the MGMT protein.
Materials:
-
Cells or tissue homogenates
-
[benzene-³H]this compound ([³H]BG)
-
Homogenization buffer (50 mM Tris-HCl, pH 7.8, 1 mM dithiothreitol)
-
Lysis buffer (e.g., RIPA buffer)
-
70% Methanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Sample Preparation:
-
For intact cells, wash and resuspend to a known concentration.
-
For tissue samples, homogenize in homogenization buffer on ice.
-
For cell lysates, prepare using a suitable lysis buffer.
-
-
Incubation:
-
Incubate a known amount of cell lysate or intact cells with a saturating concentration of [³H]BG (e.g., 2 µM) at 37°C for a defined period (e.g., 30 minutes).
-
Include a negative control with a known MGMT inhibitor (e.g., unlabeled this compound) to determine non-specific binding.
-
-
Precipitation and Washing:
-
Stop the reaction by adding ice-cold 70% methanol to precipitate the proteins, including the [³H]BG-adducted MGMT.
-
Centrifuge to pellet the protein and wash the pellet multiple times with 70% methanol to remove unbound [³H]BG.
-
-
Quantification:
-
Solubilize the protein pellet.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]BG incorporated into the protein, which is directly proportional to the amount of active MGMT.
-
Normalize the MGMT activity to the total protein concentration of the lysate.
-
Chemosensitization Assay in Cell Culture
This protocol determines the ability of this compound to enhance the cytotoxicity of an alkylating agent in a cancer cell line. A common method for assessing cell viability is the MTT or MTS assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Alkylating agent (e.g., temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a range of concentrations of the alkylating agent alone.
-
In a separate set of wells, pre-treat cells with a fixed, non-toxic concentration of this compound for a specific duration (e.g., 2-24 hours) before adding the alkylating agent at various concentrations.
-
Include control wells with untreated cells and cells treated with this compound alone.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
-
Cell Viability Measurement (MTS Assay):
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the dose-response curves for the alkylating agent with and without this compound pre-treatment.
-
Determine the IC50 values for the alkylating agent in both conditions to quantify the degree of chemosensitization.
-
X-ray Crystallography of MGMT-O6-Benzylguanine Complex
General Workflow:
-
Protein Expression and Purification:
-
Express recombinant MGMT protein in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using chromatography techniques.
-
-
Co-crystallization:
-
Incubate the purified MGMT protein with an excess of this compound to allow for complex formation.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting crystals of the MGMT-O6-benzylguanine complex.
-
-
X-ray Diffraction Data Collection:
-
Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source).
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using molecular replacement, using a known structure of MGMT as a search model.
-
Build and refine the atomic model of the MGMT-O6-benzylguanine complex against the experimental data.
-
-
Structural Analysis:
-
Analyze the final structure to visualize the binding mode of this compound in the MGMT active site and the key molecular interactions.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated chemosensitization.
Caption: Experimental workflow for the in vitro MGMT activity assay.
Caption: Experimental workflow for the chemosensitization assay.
Signaling Pathways and Cellular Consequences
The inhibition of MGMT by this compound leads to the persistence of O6-alkylguanine lesions in DNA, which, if not repaired, can trigger various cellular signaling pathways.
DNA Damage Response (DDR)
Persistent O6-alkylguanine adducts are recognized by the mismatch repair (MMR) machinery, leading to futile repair cycles and the formation of DNA double-strand breaks (DSBs). This, in turn, activates the DNA damage response (DDR) pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases. Activation of these kinases leads to the phosphorylation of a cascade of downstream targets, including Chk1 and p53, which orchestrate cell cycle arrest to allow time for DNA repair or, if the damage is too severe, induce apoptosis.
Role of p53
The tumor suppressor protein p53 plays a complex role in the response to MGMT inhibition. In some contexts, wild-type p53 can downregulate MGMT expression, thus sensitizing cells to alkylating agents. Following this compound treatment and subsequent DNA damage, p53 can be activated, leading to the transcriptional upregulation of pro-apoptotic genes and cell cycle inhibitors like p21. However, in cells with mutant p53, the response can be altered, and NF-κB signaling may contribute to the re-expression of MGMT following drug withdrawal.
Conclusion
This compound is a well-characterized and potent inhibitor of the DNA repair protein MGMT. Its ability to sensitize cancer cells to alkylating agents has been demonstrated in numerous preclinical studies. This technical guide provides a comprehensive resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms. A thorough understanding of the this compound-MGMT interaction is critical for the continued development of strategies to overcome chemotherapy resistance and improve patient outcomes in oncology. Further research into tumor-specific delivery of MGMT inhibitors and the interplay with other DNA repair pathways will be crucial in realizing the full therapeutic potential of this approach.
The Structural Cornerstone of Chemosensitization: A Technical Guide to MGMT Inhibition by O6-Benzylguanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O6-alkylguanine-DNA alkyltransferase (MGMT), a critical DNA repair protein, confers resistance to a major class of chemotherapeutic alkylating agents, such as temozolomide (TMZ), by reversing DNA damage. This resistance mechanism is a significant hurdle in the effective treatment of cancers like glioblastoma. O6-benzylguanine (O6-BG) is a potent inactivator of MGMT, designed to deplete tumor cells of this repair capacity and restore sensitivity to alkylating drugs. This technical guide provides an in-depth examination of the structural and molecular basis of MGMT inhibition by O6-BG, detailing the mechanism of action, key structural interactions, and relevant experimental methodologies.
Introduction: The Role of MGMT in Chemotherapy Resistance
O6-methylguanine-DNA methyltransferase (MGMT) is a "suicide" repair enzyme that plays a pivotal role in maintaining genomic integrity.[1][2] It protects cells from the cytotoxic and mutagenic effects of alkylating agents, which are widely used in cancer chemotherapy.[3][4] These agents transfer alkyl groups to the O6 position of guanine in DNA, forming lesions like O6-methylguanine (O6-meG).[3] If unrepaired, these lesions can lead to DNA strand breaks and apoptosis during replication. MGMT directly reverses this damage by transferring the alkyl group from the guanine to an internal cysteine residue, thereby restoring the DNA but leading to its own irreversible inactivation.[5][6][7]
In many tumors, overexpression of MGMT is a primary mechanism of resistance to alkylating agents.[8][9] To counteract this, inhibitors have been developed to deplete MGMT activity in tumor cells. This compound is the most extensively studied of these inhibitors and acts as a pseudosubstrate, effectively sensitizing cancer cells to chemotherapy.[1][10][11]
The Mechanism of MGMT Inactivation by this compound
O6-BG is a synthetic analog of guanine that mimics the O6-meG lesion.[1][2] It functions as a pseudosubstrate for MGMT. The enzyme recognizes O6-BG and binds it within its active site. In a reaction analogous to the repair of alkylated DNA, MGMT catalyzes the transfer of the benzyl group from the O6 position of the guanine moiety to its active site cysteine residue (Cys145 in human MGMT).[5][6][12] This covalent modification forms an S-benzylcysteine residue, rendering the MGMT protein irreversibly inactive.[12][13] The inactivated protein is subsequently ubiquitinated and targeted for proteasomal degradation.[6][7] By sacrificing itself to react with O6-BG, the MGMT protein is depleted, leaving the cell vulnerable to DNA damage from therapeutic alkylating agents.
References
- 1. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 2. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substitution of aminomethyl at the meta- position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Methodological & Application
O6-Benzylguanine (O6-BG): Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
O6-benzylguanine (O6-BG) is a synthetic derivative of guanine that acts as a potent and irreversible inhibitor of O6-alkylguanine-DNA alkyltransferase (MGMT), a critical DNA repair protein.[1][2] By depleting MGMT, O6-BG sensitizes tumor cells to the cytotoxic effects of alkylating chemotherapeutic agents such as temozolomide (TMZ) and carmustine (BCNU).[3] This document provides detailed application notes on the mechanism of action of O6-BG, protocols for its use in cell culture experiments, and methods for assessing its effects on cell viability and DNA damage.
Introduction
The DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT) plays a crucial role in the resistance of cancer cells to alkylating agents.[4][5] MGMT removes alkyl groups from the O6 position of guanine in DNA, thereby preventing the formation of cytotoxic DNA lesions.[4][5] High levels of MGMT in tumor cells are associated with poor responses to chemotherapy.[4]
This compound is a pseudosubstrate for MGMT. It irreversibly transfers its benzyl group to the active site cysteine residue of the MGMT protein, rendering the enzyme inactive in a "suicide" mechanism.[1][3] This inactivation is stoichiometric, meaning one molecule of O6-BG inactivates one molecule of MGMT.[4][6] Depletion of MGMT activity by O6-BG pretreatment allows for the accumulation of DNA damage induced by alkylating agents, leading to enhanced cell death.[6][7]
Mechanism of Action
O6-BG acts as a suicide inhibitor of MGMT. The benzyl group of O6-BG is transferred to the reactive cysteine residue in the active site of MGMT, leading to the irreversible inactivation of the enzyme.[1] The inactivated MGMT is then targeted for ubiquitination and proteasomal degradation.[8] This depletion of functional MGMT protein prevents the repair of O6-alkylguanine lesions induced by alkylating agents like TMZ and BCNU.[3][4] Unrepaired O6-methylguanine lesions, for instance, can mispair with thymine during DNA replication, triggering the mismatch repair (MMR) pathway, which can lead to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MGMT in Tumor Development, Progression, Diagnosis, Treatment and Prognosis | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
O6-Benzylguanine and Temozolomide Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of glioblastoma multiforme (GBM) and other cancers.[1][2] Its therapeutic efficacy is primarily attributed to its ability to methylate DNA, particularly at the O6 position of guanine (O6-MeG).[3] This methylation leads to DNA damage and subsequent tumor cell apoptosis.[4] However, the efficacy of TMZ is often limited by the cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion.[5][6] High levels of MGMT expression in tumor cells are a major mechanism of resistance to TMZ.[5]
O6-Benzylguanine (O6-BG) is a potent inhibitor of MGMT.[7][8] It acts as a pseudosubstrate, transferring its benzyl group to the active site of the MGMT protein, leading to its irreversible inactivation.[7][9] By depleting MGMT, O6-BG can sensitize TMZ-resistant tumor cells to the cytotoxic effects of temozolomide.[9][10] This combination therapy has been investigated in numerous preclinical and clinical studies to overcome TMZ resistance and improve treatment outcomes.
These application notes provide a comprehensive overview of the O6-BG and TMZ combination therapy, including detailed protocols for key experiments, a summary of quantitative data from published studies, and visualizations of the underlying mechanisms and workflows.
Data Presentation
Table 1: In Vitro Cytotoxicity of Temozolomide in Combination with this compound
| Cell Line | Cancer Type | TMZ IC50 (µM) | TMZ + O6-BG IC50 (µM) | Fold Sensitization | Reference |
| A172 | Glioblastoma | 14.1 ± 1.1 | Not explicitly stated, but O6-BG reversed resistance | - | [11] |
| LN229 | Glioblastoma | 14.5 ± 1.1 | Not explicitly stated, but O6-BG reversed resistance | - | [11] |
| SF268 | Glioblastoma | 147.2 ± 2.1 | Not explicitly stated, but O6-BG reversed resistance | - | [11] |
| SK-N-SH | Neuroblastoma | 234.6 ± 2.3 | Not explicitly stated, but O6-BG reversed resistance | - | [11] |
| T98G | Glioblastoma | >1000 | ~100 | >10 | [12] |
| U87MG | Glioblastoma | ~200-800 | Significantly reduced | - | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as drug exposure time and the cell viability assay used.
Table 2: In Vivo Tumor Growth Inhibition with this compound and Temozolomide Combination Therapy
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Increase | Reference |
| Pancreatic Cancer Xenograft (L3.6pl) | Gemcitabine | 27 | - | [13] |
| O6-BG | 47 | - | [13] | |
| Gemcitabine + O6-BG | 65 | - | [13] | |
| High-Risk Neuroblastoma PDX (COG-N-452x) | TMZ + Irinotecan | - | Delayed | [9] |
| TMZ + Irinotecan + O6-BG | - | Significantly delayed vs. TMZ+Irinotecan | [9] | |
| High-Risk Neuroblastoma PDX (COG-N-564x) | TMZ + Irinotecan | - | Delayed | [9] |
| TMZ + Irinotecan + O6-BG | - | Significantly delayed vs. TMZ+Irinotecan | [9] |
Table 3: Clinical Trial Outcomes of this compound and Temozolomide Combination Therapy
| Clinical Trial Phase | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Key Toxicities | Reference |
| Phase II | Recurrent, TMZ-resistant Glioblastoma Multiforme | O6-BG: 120 mg/m² IV (1h) then 30 mg/m²/d (48h CI); TMZ: 472 mg/m² PO (day 1) | 3% | Grade 4 hematologic events (48%) | [1][9] |
| Phase II | Recurrent, TMZ-resistant Anaplastic Glioma | O6-BG: 120 mg/m² IV (1h) then 30 mg/m²/d (48h CI); TMZ: 472 mg/m² PO (day 1) | 16% | Grade 4 hematologic events (48%) | [1][9] |
| Phase II (Pediatric) | Recurrent/Progressive High-Grade Glioma | O6-BG: 120 mg/m²/d IV; TMZ: 75 mg/m²/d PO (5 days every 28 days) | 4% | Myelosuppression, gastrointestinal symptoms | [7] |
| Phase II (Pediatric) | Recurrent/Progressive Brainstem Glioma | O6-BG: 120 mg/m²/d IV; TMZ: 75 mg/m²/d PO (5 days every 28 days) | 0% | Myelosuppression, gastrointestinal symptoms | [7] |
| Phase I (Pediatric) | Refractory Solid Tumors | O6-BG: 120 mg/m²/d IV; TMZ: Dose escalated to 100 mg/m²/d PO (5 days) | - | Myelosuppression | |
| Phase I | Recurrent Malignant Glioma | Multiple 5-day schedules of O6-BG and TMZ | - | Grade 4 neutropenia, leukopenia, thrombocytopenia |
Signaling Pathway and Mechanism of Action
Figure 1: Mechanism of this compound and Temozolomide Combination Therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of O6-BG and TMZ on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Temozolomide (TMZ) stock solution (dissolved in DMSO)
-
This compound (O6-BG) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of TMZ and O6-BG in culture medium.
-
For combination treatment, pre-treat cells with O6-BG (e.g., 10-20 µM) for a specified time (e.g., 2-4 hours) before adding TMZ.
-
Remove the old medium and add 100 µL of medium containing the drugs (TMZ alone, O6-BG alone, or the combination) to the respective wells. Include vehicle control wells (DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (TUNEL Assay)
This protocol is for detecting DNA fragmentation associated with apoptosis.
Materials:
-
Cells cultured on chamber slides or coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, available in commercial kits)
-
Propidium Iodide (PI) or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with O6-BG and/or TMZ as described in the cell viability assay protocol.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells by incubating with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Incubate the cells with 50 µL of TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with PI or DAPI for 5-15 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will be stained red (PI) or blue (DAPI).
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
Western Blotting for MGMT and Cleaved Caspase-3
This protocol is for detecting the expression levels of MGMT and the activation of apoptosis through cleaved caspase-3.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MGMT, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Experimental Workflow Diagrams
Figure 2: General In Vitro Experimental Workflow.
Figure 3: General In Vivo Experimental Workflow.
Conclusion
The combination of this compound and temozolomide represents a promising strategy to overcome a key mechanism of resistance to TMZ therapy. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working in this area. Careful consideration of dosing, scheduling, and the specific molecular characteristics of the tumor (i.e., MGMT status) is crucial for the successful application of this combination therapy in both preclinical and clinical settings. Further research is warranted to optimize this therapeutic approach and to identify patient populations most likely to benefit.
References
- 1. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Preclinical antitumor activity of temozolomide in mice: efficacy against human brain tumor xenografts and synergism with 1,3-bis(2-chloroethyl)-1-nitrosourea. | Semantic Scholar [semanticscholar.org]
- 6. Phase II trial of temozolomide plus this compound in adults with recurrent, temozolomide-resistant malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Blockade of MGMT expression by O6 benzyl guanine leads to inhibition of pancreatic cancer growth and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Metronomic treatment of temozolomide increases anti-angiogenicity accompanied by down-regulated O6-methylguanine-DNA methyltransferase expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: O6-Benzylguanine SNAP-tag Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SNAP-tag® system is a powerful tool for the specific, covalent labeling of proteins of interest (POIs) in a variety of experimental contexts, including live cells, fixed cells, and in vitro preparations.[1][2] This technology is based on a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA-alkyltransferase (hAGT), referred to as the SNAP-tag.[3] The SNAP-tag is engineered to react specifically and rapidly with O6-benzylguanine (BG) derivatives.[3][4][5] This reaction results in the irreversible covalent attachment of the BG substrate to a reactive cysteine residue within the SNAP-tag active site, forming a stable thioether bond.[1][4]
A key advantage of this system is its versatility; the benzylguanine substrate can be conjugated to a wide array of functional molecules, such as fluorescent dyes, biotin, or beads, without significantly affecting the reaction with the SNAP-tag.[1][3] This allows for flexible experimental designs, including fluorescence microscopy, flow cytometry, and pull-down assays.[3] Furthermore, by using cell-permeable or impermeable BG substrates, labeling can be targeted to intracellular proteins or exclusively to those on the cell surface.[1][3]
This document provides detailed protocols for labeling SNAP-tag fusion proteins in live cells and in vitro, a summary of key quantitative parameters, and diagrams illustrating the labeling mechanism and experimental workflow.
Principle of SNAP-tag Labeling
The core of the SNAP-tag technology is the specific and covalent reaction between the SNAP-tag protein and an this compound (BG) substrate. The protein of interest is genetically fused to the SNAP-tag. When a BG derivative carrying a label (e.g., a fluorophore) is introduced, the SNAP-tag catalyzes the transfer of the label-conjugated benzyl group to its own active site cysteine residue. This reaction is highly specific, rapid, and irreversible.[3]
References
O6-Benzylguanine (O6-BG) for Chemosensitization Assays: Application Notes and Protocols
Introduction
Resistance to chemotherapy is a significant obstacle in cancer treatment. One major mechanism of resistance to alkylating agents, such as temozolomide (TMZ) and carmustine (BCNU), is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT, also known as AGT).[1][2][3] MGMT removes alkyl groups from the O6 position of guanine in DNA, reversing the cytotoxic damage induced by these drugs and thereby protecting tumor cells.[1][4][5] The expression level of MGMT in tumors is often inversely correlated with patient response to alkylating chemotherapy.[6][7]
O6-benzylguanine (O6-BG) is a synthetic guanine analogue that acts as a potent inhibitor of MGMT.[8][9][10] It functions as a pseudosubstrate, or "suicide inhibitor," by transferring its benzyl group to the active cysteine residue of the MGMT protein.[2][9][11] This reaction irreversibly inactivates MGMT, depleting the cell's capacity to repair O6-alkylguanine lesions.[7][9] Consequently, pre-treatment with O6-BG can sensitize resistant tumor cells to the cytotoxic effects of alkylating agents, a strategy that has been explored in numerous preclinical and clinical studies.[11][12][13][14]
These application notes provide detailed protocols for using O6-BG in in vitro chemosensitization assays to study and overcome MGMT-mediated drug resistance.
Mechanism of Action
O6-BG enhances the efficacy of alkylating agents by preventing the repair of drug-induced DNA damage. Alkylating agents like temozolomide add a methyl group to the O6 position of guanine, creating an O6-methylguanine lesion.[1][15] This lesion is mutagenic and cytotoxic. The MGMT protein normally reverses this damage by transferring the methyl group to one of its own cysteine residues, but in the process becomes irreversibly inactivated.[2][4]
When O6-BG is introduced, it competes with the O6-methylguanine adducts for the MGMT active site. MGMT recognizes O6-BG as a substrate and transfers the benzyl group to its active site, leading to the protein's inactivation.[2][9] This depletion of active MGMT allows cytotoxic lesions induced by the chemotherapeutic agent to persist, ultimately leading to cell cycle arrest and apoptosis.[6][12]
Data Presentation
Quantitative data from in vitro and in vivo studies demonstrate the potentiation of alkylating agent cytotoxicity by O6-BG.
Table 1: In Vitro Efficacy of O6-BG in Combination with Alkylating Agents
| Cell Line | Alkylating Agent | O6-BG Concentration | Potentiation (Fold-Increase in Cytotoxicity) | Reference |
|---|---|---|---|---|
| Mawi (Colorectal) | Temozolomide | 1 µM (continuous) | 1.4 (Day 1) to 4.2 (Day 5) | [16] |
| Multiple Lines | BCNU | 100 µM (1h pre-treatment) | Not specified, but enhanced cytotoxicity | [16] |
| L3.6pl (Pancreatic) | O6-BG alone | IC50 of 50 µg/mL at 48h | N/A (single agent activity noted) | [9] |
| Neuroblastoma Lines | TMZ + SN38 | 25 µM (24h pre-treatment) | Significant sensitization in all 10 lines |[12] |
Table 2: Example Dosing Regimens for In Vivo and Clinical Studies
| Study Type | Cancer Model | O6-BG Dose | Chemotherapy Agent & Dose | Outcome | Reference |
|---|---|---|---|---|---|
| In Vivo | HT29 Colon Xenograft | 60 mg/kg i.p. (1h prior) | BCNU (20 mg/kg) | Tumor growth delay increased from 10 to 25 days | [17] |
| In Vivo | SF767 Glioma Xenograft | 80 mg/kg i.p. (1h prior) | BCNU (20 mg/kg) | Prevented tumor growth for at least 21 days | [17] |
| Phase I Clinical | Malignant Glioma | 120 mg/m² IV bolus + 30 mg/m²/day infusion | Temozolomide (MTD: 472 mg/m²) | Established MTD for combination therapy | [13][18] |
| Phase I Clinical | Advanced Cancer | 120 mg/m² IV | Carmustine (MTD: 40 mg/m²) | Recommended Phase II dose established | [19] |
| Phase II Clinical | Advanced Melanoma | 120 mg/m² IV | BCNU (40 mg/m²) | AGT depleted, but no improvement in clinical outcome |[20] |
Experimental Protocols
The following are generalized protocols for assessing the chemosensitizing effects of O6-BG in vitro. Researchers should optimize concentrations and incubation times for their specific cell lines and alkylating agents.
Protocol 1: Cell Viability (MTT) Assay for Chemosensitization
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][21]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (O6-BG)
-
Alkylating agent (e.g., Temozolomide)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "medium only" blanks.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
O6-BG Pre-treatment:
-
Prepare a working solution of O6-BG in culture medium. O6-BG is typically added 1-2 hours prior to the alkylating agent to allow for MGMT depletion.[16]
-
Remove the old medium from the wells.
-
Add 100 µL of medium containing O6-BG at the desired final concentration (e.g., 10-25 µM) to the appropriate wells.[12] For control wells (chemotherapy alone), add 100 µL of medium with the vehicle (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Alkylating Agent Treatment:
-
Prepare serial dilutions of the alkylating agent in culture medium (with and without O6-BG).
-
Add the alkylating agent to the wells. The final volume in each well should be consistent (e.g., 200 µL).
-
Set up control groups: untreated cells, vehicle control, O6-BG alone, and alkylating agent alone.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line's doubling time and the drug's mechanism of action (typically 48-72 hours).[9]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot dose-response curves and determine the IC50 (concentration causing 50% inhibition of growth) for the alkylating agent with and without O6-BG.
-
The potentiation factor (or Dose Enhancement Ratio, DER) can be calculated as: IC50 of alkylating agent alone / IC50 of alkylating agent + O6-BG.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to confirm that cell death is occurring via apoptosis.[12][16]
Materials and Reagents:
-
Cells cultured and treated as described above in 6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with O6-BG and/or the alkylating agent as described in Protocol 1. Use effective concentrations determined from the viability assay.
-
-
Cell Harvesting:
-
After the incubation period (e.g., 48-72 hours), collect both floating and adherent cells.
-
Aspirate the culture medium (containing floating cells) into a centrifuge tube.
-
Gently wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the medium collected in the previous step.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
References
- 1. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the role of O6-methylguanine-DNA-methyltransferase (MGMT) in cancer therapy. — Department of Oncology [oncology.ox.ac.uk]
- 4. Methylated-DNA–protein-cysteine methyltransferase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. benchchem.com [benchchem.com]
- 17. Effect of this compound on the sensitivity of human tumor xenografts to 1,3-bis(2-chloroethyl)-1-nitrosourea and on DNA interstrand cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Phase I clinical and pharmacological study of this compound followed by carmustine in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase II trial of the O6-alkylguanine DNA alkyltransferase inhibitor this compound and 1,3-bis(2-chloroethyl)-1-nitrosourea in advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Chemoresistance and Chemosensitivity Assays [southcarolinablues.com]
Application Notes: Measuring O⁶-methylguanine-DNA Methyltransferase (MGMT) Activity Following O⁶-Benzylguanine Treatment
Introduction
O⁶-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a significant role in chemoresistance to alkylating agents, such as temozolomide (TMZ).[1][2] MGMT removes alkyl groups from the O⁶ position of guanine in DNA, thereby reversing cytotoxic lesions.[2] High levels of MGMT activity in tumor cells are associated with resistance to these therapeutic agents.[3][4]
O⁶-Benzylguanine (O⁶-BG) is a potent inactivator of MGMT.[1][5] It acts as a pseudosubstrate, irreversibly transferring its benzyl group to the active cysteine residue of the MGMT protein.[5][6] This "suicide" inactivation depletes the cell's functional MGMT pool, rendering it more susceptible to alkylating agent-induced DNA damage and apoptosis.[3][5] Measuring the extent and duration of MGMT depletion after O⁶-BG treatment is critical for optimizing combination chemotherapies and predicting therapeutic response.
Mechanism of Action & Downstream Effects
O⁶-BG serves as a substrate for MGMT, which covalently transfers the benzyl group from O⁶-BG to its active site cysteine-145.[6] This reaction results in a benzylated, inactive MGMT protein. The inactivated protein is then targeted for degradation via the ubiquitin-proteasome pathway.[3][7] The depletion of active MGMT prevents the repair of O⁶-alkylguanine lesions induced by chemotherapy. These unrepaired lesions can lead to DNA double-strand breaks during replication, triggering cell cycle arrest and apoptosis.[6] Studies have shown that O⁶-BG treatment can modulate the expression of p53 downstream targets, such as increasing p21 and decreasing cyclins, further contributing to cell cycle inhibition and apoptosis.[5][7]
References
- 1. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes: O6-Benzylguanine in Glioma and Glioblastoma Research
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a notoriously poor prognosis. The standard-of-care treatment includes surgical resection followed by radiotherapy and the alkylating chemotherapeutic agent temozolomide (TMZ). TMZ exerts its cytotoxic effect by methylating DNA, with the O6-methylguanine (O6-meG) adduct being the most critical lesion for cell killing.[1][2][3] However, the efficacy of TMZ is frequently compromised by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes these alkyl groups, thereby conferring resistance.[4][5][6]
O6-benzylguanine (O6-BG) is a potent and specific inhibitor of MGMT. It acts as a pseudosubstrate, irreversibly binding to the active site of MGMT and leading to its degradation.[7][8] By depleting tumor cells of active MGMT, O6-BG can restore or enhance their sensitivity to TMZ and other alkylating agents, making it a critical tool in preclinical and clinical glioblastoma research.[9][10] These notes provide an overview of its application, quantitative data, and detailed protocols for researchers.
Mechanism of Action
Temozolomide methylates guanine at the O6 position, creating O6-meG lesions. In TMZ-resistant cells, MGMT directly reverses this damage in a suicide reaction, transferring the methyl group to one of its own cysteine residues.[8] O6-BG prevents this repair process. It mimics the structure of O6-meG and binds irreversibly to the MGMT active site, leading to the protein's ubiquitination and subsequent degradation.[7] This depletion of MGMT allows O6-meG lesions to persist. During DNA replication, these lesions cause mispairing with thymine, which triggers a futile cycle of mismatch repair (MMR), leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][11]
References
- 1. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis in malignant glioma cells triggered by the temozolomide-induced DNA lesion O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The strategy for enhancing temozolomide against malignant glioma [frontiersin.org]
- 5. Downregulation of MGMT expression by targeted editing of DNA methylation enhances temozolomide sensitivity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances the sensitivity of a glioma xenograft with low O6-alkylguanine-DNA alkyltransferase activity to temozolomide and BCNU - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Activity of O6-Benzylguanine and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of precision oncology, targeting DNA damage response (DDR) pathways has emerged as a highly effective strategy. This document outlines the scientific rationale and provides detailed protocols for investigating the synergistic antitumor effects of combining two key DDR inhibitors: O6-benzylguanine (O6-BG) and Poly (ADP-ribose) polymerase (PARP) inhibitors. O6-BG is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT), while PARP inhibitors block the repair of single-strand DNA breaks. The concurrent inhibition of these distinct DNA repair pathways can induce synthetic lethality, leading to enhanced cancer cell death, particularly in the context of treatment with DNA alkylating agents.
Mechanism of Action and Synergy
This compound (O6-BG): O6-BG is a pseudosubstrate of MGMT, a critical DNA repair enzyme that removes alkyl adducts from the O6 position of guanine.[1][2] By covalently transferring its benzyl group to the active site of MGMT, O6-BG irreversibly inactivates the enzyme.[3] This inactivation prevents the repair of O6-alkylguanine lesions induced by alkylating agents like temozolomide (TMZ) and nitrosoureas, leading to the persistence of cytotoxic DNA damage.
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5] PARP inhibitors block the catalytic activity of PARP and also trap PARP on the DNA at the site of damage.[5][6] This trapping prevents the recruitment of other necessary repair factors, leading to the collapse of replication forks during DNA replication and the formation of highly toxic double-strand breaks (DSBs).[6] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in cell death through synthetic lethality.
The Synergistic Interaction: The combination of O6-BG and a PARP inhibitor, often in the presence of a DNA alkylating agent, creates a powerful synergistic effect. The proposed mechanism for this synergy is multifactorial:
-
Enhanced DNA Damage: O6-BG-mediated inactivation of MGMT leads to the accumulation of O6-alkylguanine lesions following treatment with alkylating agents. These persistent lesions can lead to DNA cross-links and strand breaks.
-
Increased Reliance on PARP: The increased burden of DNA damage elevates the dependency of cancer cells on PARP-mediated repair pathways for survival.
-
Inhibition of a Key Repair Pathway: The subsequent administration of a PARP inhibitor blocks this crucial escape route, leading to an overwhelming accumulation of lethal DNA damage and triggering apoptosis.
-
Direct Mechanistic Link: Recent evidence suggests a direct interaction where PARP can physically bind to and PARylate MGMT, a process that is critical for the repair of TMZ-induced DNA damage. PARP inhibitors can disrupt this interaction, thereby reducing MGMT's function and sensitizing tumor cells to alkylating agents.[5][7]
This combination strategy is particularly promising for tumors that are resistant to alkylating agents due to high MGMT expression.
Data Presentation
While direct quantitative data for the combination of this compound and PARP inhibitors is emerging, the synergistic principle is well-supported by studies combining PARP inhibitors with the alkylating agent temozolomide (TMZ), where O6-BG's effect is to sensitize cells to TMZ.
Table 1: Synergistic Cytotoxicity of PARP Inhibitors with DNA Damaging Agents
| Cell Line | Combination Treatment | Effect | Quantitative Measure | Reference |
| Esophageal Squamous Carcinoma (KYSE70, KYSE140) | Olaparib + Temozolomide | Synergistic enhancement of cytotoxicity | Increased accumulation of γH2AX | [8] |
| Glioblastoma (U87MG, U251MG, T98G) | Olaparib + Temozolomide | Enhanced TMZ-induced cytotoxicity | Decreased cell viability | [9] |
| DT40 (Chicken B-lymphocyte) | Olaparib + Temozolomide | Very strong synergy | Combination Index (CI) < 0.1 | [10] |
| DT40 (Chicken B-lymphocyte) | Veliparib + Temozolomide | Strong synergy | Combination Index (CI) 0.1 - 0.3 | [10] |
Mandatory Visualizations
Caption: Mechanism of synergistic cytotoxicity.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of O6-BG and a PARP inhibitor on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (O6-BG)
-
PARP inhibitor (e.g., Olaparib, Talazoparib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a series of dilutions of O6-BG and the PARP inhibitor in complete culture medium.
-
Treatment:
-
For single-agent treatments, add the desired concentrations of O6-BG or the PARP inhibitor.
-
For combination treatment, pre-treat cells with O6-BG for a specified time (e.g., 2-4 hours) to ensure MGMT depletion, then add the PARP inhibitor.
-
Include vehicle-treated control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and the combination.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
O6-BG and PARP inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency). Allow cells to attach overnight.
-
Treatment: Treat the cells with O6-BG and/or the PARP inhibitor as described in the cell viability assay.
-
Incubation: After the treatment period (e.g., 24 hours), remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate for 10-14 days, until colonies of at least 50 cells are visible in the control wells.
-
Fixation and Staining:
-
Remove the medium and wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Remove the methanol and stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
Western Blot for DNA Damage and Apoptosis Markers
This protocol is for detecting the expression of key proteins involved in the DNA damage response and apoptosis.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunofluorescence for DNA Damage Foci (γ-H2AX)
This method allows for the visualization and quantification of DNA double-strand breaks in individual cells.
Materials:
-
Cells grown on coverslips in a 12- or 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with O6-BG and/or the PARP inhibitor.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-γ-H2AX antibody for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Staining and Mounting: Wash with PBS, stain with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
Conclusion
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy to overcome resistance to alkylating agents and enhance their efficacy. The provided protocols offer a comprehensive framework for researchers to investigate this synergistic interaction in various cancer models. The data generated from these experiments will be crucial for the preclinical validation and potential clinical translation of this combination therapy.
References
- 1. Item - FIGURE 2 from PARP Inhibitors Effectively Reduce MAPK Inhibitor Resistant Melanoma Cell Growth and Synergize with MAPK Inhibitors through a Synthetic Lethal Interaction In Vitro and In Vivo - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. PARP Inhibitors in Melanoma—An Expanding Therapeutic Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivated MGMT by this compound is associated with prolonged G2/M arrest in cancer cells treated with BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Pediatric Glioblastoma with Combination Olaparib and Temozolomide Demonstrates 2‐Year Durable Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: O6-Benzylguanine in High-Throughput Screening for Chemosensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6-benzylguanine (O6-BG) is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[1][2][3] The MGMT protein plays a crucial role in conferring resistance to alkylating chemotherapeutic agents, such as temozolomide (TMZ) and carmustine (BCNU), by removing alkyl groups from the O6 position of guanine in DNA.[2][4] By irreversibly inhibiting MGMT, O6-BG can sensitize tumor cells to the cytotoxic effects of these alkylating agents, thereby providing a therapeutic strategy to overcome drug resistance.[2][5] These application notes provide detailed protocols and data for utilizing O6-BG in high-throughput screening (HTS) campaigns aimed at discovering novel chemosensitizers.
Mechanism of Action
O6-BG acts as a pseudosubstrate for the MGMT protein. The benzyl group of O6-BG is transferred to the active site cysteine residue of MGMT, leading to the irreversible inactivation of the enzyme.[1][6] This "suicide inhibition" mechanism depletes the cell of active MGMT, preventing the repair of O6-guanine alkylations induced by chemotherapeutic agents.[4][7] The persistence of these DNA lesions triggers cell cycle arrest and apoptosis, enhancing the efficacy of the alkylating drug.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Cell Line | Compound | IC50 | Observations | Reference |
| L3.6pl (Pancreatic Cancer) | This compound | 50 µg/mL (at 48 hours) | Dose- and time-dependent sensitivity. | [1] |
| HT29 (Colon Tumor) | BCNU + 10 µM O6-BG | Not specified | Increased DNA interstrand cross-links compared to BCNU alone. | [9] |
| SF767 (Glioma) | BCNU + 80 mg/kg O6-BG (in vivo) | Not applicable | Tumor size did not increase for at least 21 days. | [9] |
| U87MG (Glioma) | Temozolomide (35 mg/kg) + O6-BG (40 mg/kg) (in vivo) | Not applicable | Significantly enhanced anti-tumor activity compared to temozolomide alone. | [10] |
Table 2: Clinical Trial Data for this compound Combinations
| Cancer Type | Treatment Regimen | Patient Cohort | Response Rate | Key Findings | Reference |
| Recurrent, Temozolomide-Resistant Malignant Glioma | O6-BG (120 mg/m² bolus, then 30 mg/m²/day infusion) + Temozolomide (472 mg/m²) | 66 patients | Anaplastic Glioma: 16% (5/32); Glioblastoma: 3% (1/34) | Restored temozolomide sensitivity in anaplastic glioma. | [5] |
| Recurrent Malignant Glioma | O6-BG (120 mg/m² bolus on days 1, 3, 5; 30 mg/m²/day continuous infusion) + Temozolomide (escalating doses) | 29 patients | Not the primary endpoint | Determined maximum tolerated dose of the combination. | [11] |
| Malignant Glioma | O6-BG (100 mg/m² IV over 1 hour) | 11 patients | Not applicable | Depleted tumor AGT levels to < 10 fmol/mg protein for at least 18 hours. | [12] |
High-Throughput Screening Workflow
The following diagram outlines a typical HTS workflow to identify novel compounds that synergize with this compound and an alkylating agent.
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Assay
This protocol is designed for a 384-well plate format to screen for compounds that enhance the cytotoxicity of temozolomide in the presence of this compound.
Materials:
-
MGMT-proficient cancer cell line (e.g., U87MG glioma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
Compound library (in DMSO)
-
384-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition:
-
Add 50 nL of O6-BG solution to all wells (except negative controls) to achieve a final concentration of 10-20 µM.
-
Using a pintool or acoustic liquid handler, add 50 nL of each library compound to the appropriate wells to achieve a final screening concentration (e.g., 10 µM).
-
Add 50 nL of DMSO to control wells.
-
-
Alkylating Agent Addition:
-
Immediately after compound addition, add 10 µL of a 5X temozolomide solution to achieve a final concentration that results in approximately 20% inhibition of cell growth (IC20). This concentration needs to be predetermined.
-
Add 10 µL of medium to "no temozolomide" control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to controls and identify compounds that significantly reduce cell viability compared to the O6-BG and temozolomide combination alone.
Protocol 2: Western Blot for MGMT Protein Expression
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MGMT
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with O6-BG or candidate compounds as required. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-MGMT antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize MGMT expression to the loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for MGMT mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MGMT and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Treat cells as required and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for MGMT and the reference gene. Calculate the relative expression of MGMT mRNA using the ΔΔCt method.[6]
Conclusion
This compound is a valuable tool for sensitizing cancer cells to alkylating agents. The protocols and data presented here provide a framework for its application in high-throughput screening campaigns to identify novel chemosensitizers. By systematically screening compound libraries in the presence of O6-BG, researchers can uncover new therapeutic agents that exploit the MGMT-deficient state to enhance the efficacy of cancer chemotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effect of this compound on the sensitivity of human tumor xenografts to 1,3-bis(2-chloroethyl)-1-nitrosourea and on DNA interstrand cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances the sensitivity of a glioma xenograft with low O6-alkylguanine-DNA alkyltransferase activity to temozolomide and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I trial of this compound for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: O6-Benzylguanine Resistance Mechanisms
Welcome to the technical support center for researchers, scientists, and drug development professionals working with O6-Benzylguanine (O6-BG). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the mechanisms of cancer cell resistance to O6-BG, a crucial agent used to sensitize tumors to alkylating chemotherapies like temozolomide (TMZ).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your experiments involving O6-BG.
Q1: Why do my cancer cells remain resistant to temozolomide (TMZ) even after treatment with this compound (O6-BG)?
A1: While O6-BG is a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), several mechanisms can still confer resistance:
-
High MGMT Expression: The concentration of O6-BG may be insufficient to fully inactivate the high levels of MGMT protein present in the cancer cells. It is crucial to experimentally determine the optimal O6-BG concentration and incubation time for your specific cell line.
-
Mutations in the MGMT Gene: Certain mutations in the MGMT gene can render the MGMT protein resistant to O6-BG inactivation.[1][2][3][4][5] For example, mutations at amino acid 165 (e.g., K165E or K165N) have been shown to confer resistance to O6-BG while still allowing the protein to repair DNA damage.[2][4]
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system can prevent the recognition of O6-methylguanine:thymine mispairs, thereby bypassing the futile repair cycles that would typically lead to cell death.[6][7] This can make the cells highly resistant to TMZ, even in the absence of MGMT activity.[6]
-
Drug Efflux and Metabolism: O6-BG can be rapidly metabolized in vitro and in vivo to metabolites such as O6-benzyl-8-oxoguanine.[8][9][10][11] While this major metabolite is also a potent MGMT inhibitor,[11] variations in metabolic rates between cell lines could influence the effective intracellular concentration of the active inhibitor.[8][9][10][11]
Q2: How can I confirm that O6-BG is effectively inhibiting MGMT activity in my cell line?
A2: It is essential to empirically validate MGMT inhibition. You can achieve this through:
-
MGMT Activity Assay: This is the most direct method to measure the enzymatic activity of MGMT in cell lysates pre- and post-treatment with O6-BG. A significant reduction in activity confirms effective inhibition.
-
Western Blot Analysis: While not a measure of activity, a Western blot can confirm the presence of the MGMT protein. You can observe the depletion of the protein after O6-BG treatment, as MGMT is irreversibly inactivated in a "suicide" reaction.
-
Sensitization Assay: A functional confirmation can be obtained by observing a significant decrease in the IC50 value of an alkylating agent like TMZ in the presence of O6-BG. If the IC50 does not shift, it suggests a lack of effective MGMT inhibition or the presence of alternative resistance mechanisms.
Q3: My O6-BG-treated cells initially respond to TMZ, but then develop resistance. What could be the cause?
A3: This scenario suggests the acquisition of resistance. Potential mechanisms include:
-
Upregulation of MGMT Expression: Prolonged exposure to chemotherapy can select for cells with higher MGMT expression or lead to the activation of signaling pathways that drive MGMT transcription.
-
Selection for Pre-existing Resistant Clones: A small subpopulation of cells with inherent resistance mechanisms (e.g., MGMT mutations or MMR deficiency) may be selected for and expand over time under the pressure of the treatment.
-
Induction of Alternative DNA Repair Pathways: Cells may upregulate other DNA repair pathways to compensate for the loss of MGMT function.
Q4: Are there signaling pathways that can upregulate MGMT expression and contribute to O6-BG resistance?
A4: Yes, several signaling pathways have been implicated in the regulation of MGMT expression, which can counteract the effects of O6-BG.[12][13][14] These include:
-
PI3K/AKT Pathway: Activation of this pathway is known to promote MGMT expression, contributing to tumor cell survival.[12]
-
MAPK/ERK Pathway: The MEK-ERK signaling cascade can also positively regulate MGMT expression, and its inhibition has been shown to downregulate MGMT and sensitize cells to TMZ.[15][16][17][18]
-
Hedgehog/Gli1 Pathway: This pathway can regulate MGMT expression independently of the MGMT promoter's methylation status.[19][20]
Inhibiting these pathways in combination with O6-BG and TMZ could be a strategy to overcome this form of resistance.
Quantitative Data on O6-BG and TMZ Efficacy
The following tables provide a summary of typical IC50 values for temozolomide in various glioblastoma cell lines, illustrating the impact of MGMT expression.
Table 1: Temozolomide IC50 Values in Glioblastoma Cell Lines
| Cell Line | MGMT Expression | Temozolomide IC50 (72h) | Reference |
| U87 | Low/Negative | ~230 µM | [21] |
| U251 | Low/Negative | ~177 µM | [21] |
| T98G | High | ~438 µM | [21][22] |
| A172 | Low/Negative | < 200 µM | [22] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell viability assays and drug exposure times.[21]
Key Experimental Protocols
Here are detailed methodologies for essential experiments related to the study of O6-BG resistance.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the cytotoxic effects of TMZ with and without O6-BG and to determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
O6-BG Pre-treatment: For the combination treatment groups, pre-incubate the cells with a fixed concentration of O6-BG (e.g., 10-20 µM) for 2-4 hours to allow for MGMT inhibition.
-
TMZ Treatment: Add varying concentrations of TMZ to the wells (both with and without O6-BG). Include appropriate controls (untreated cells, cells with O6-BG only, and vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the TMZ concentration and use non-linear regression to determine the IC50 value.
Protocol 2: MGMT Activity Assay (Biochemical)
This protocol provides a direct measurement of MGMT activity in cell lysates.[23]
-
Cell Lysate Preparation:
-
Harvest approximately 10^7 to 10^8 cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors).
-
Sonicate the cells on ice to ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
MGMT Reaction:
-
In a microcentrifuge tube, combine a defined amount of cell lysate protein (e.g., 50-100 µg) with a reaction buffer.
-
For inhibitor testing, pre-incubate the lysate with O6-BG for 30 minutes at 37°C.[24]
-
Initiate the reaction by adding a radiolabeled or fluorescently labeled DNA substrate containing an O6-methylguanine lesion.
-
Incubate the reaction for 60 minutes at 37°C to allow for the repair reaction to occur.[24]
-
-
Analysis:
-
The method of analysis depends on the substrate used. For radiolabeled substrates, this may involve separating the repaired substrate from the unrepaired substrate using HPLC or gel electrophoresis, followed by scintillation counting.[23]
-
For fluorescent probes, the increase in fluorescence upon repair can be measured using a fluorometer.[23]
-
-
Quantification: Calculate the MGMT activity as the amount of repaired substrate per unit of protein per unit of time (e.g., fmol/mg protein).
Visualizations of Pathways and Workflows
O6-BG Action and Primary Resistance Mechanism
The following diagram illustrates the mechanism of action of O6-BG and how high MGMT expression can lead to resistance.
Caption: O6-BG inhibits MGMT, preventing DNA repair and promoting TMZ-induced cell death.
Signaling Pathways Upregulating MGMT Expression
This diagram shows key signaling pathways that can increase MGMT expression, contributing to therapeutic resistance.
Caption: PI3K/AKT, MAPK/ERK, and Hedgehog pathways can upregulate MGMT expression.
Experimental Workflow for Assessing O6-BG Efficacy
This workflow outlines the experimental steps to determine if O6-BG can sensitize a resistant cell line to TMZ.
Caption: Workflow to test if O6-BG sensitizes resistant cells to temozolomide.
References
- 1. Tumor-Associated Mutations in O6-Methylguanine DNA-Methyltransferase (MGMT) Reduce DNA Repair Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound-resistant mutant MGMT genes improve hematopoietic cell tolerance to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapy-induced O(6)-benzylguanine-resistant alkyltransferase mutations in mismatch-deficient colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 8. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound (NSC637037) and its metabolite, 8-oxo-O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound in rats and its metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of this compound, an inactivator of O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulating MGMT expression through interfering with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. MEK-ERK signaling dictates DNA-repair gene MGMT expression and temozolomide resistance of stem-like glioblastoma cells via the MDM2-p53 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Blocking MAPK/ERK pathway sensitizes hepatocellular carcinoma cells to temozolomide via downregulating MGMT expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. It’s all downstream from here: RTK/Raf/MEK/ERK pathway resistance mechanisms in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hedgehog/Gli1 signaling pathway regulates MGMT expression and chemoresistance to temozolomide in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. research.ed.ac.uk [research.ed.ac.uk]
- 22. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma [mdpi.com]
- 23. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
O6-Benzylguanine In Vitro Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the off-target effects of O6-Benzylguanine (O6-BG) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (O6-BG)?
A1: this compound is a potent and irreversible inhibitor of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT). It acts as a pseudosubstrate, covalently transferring its benzyl group to the active site cysteine residue of MGMT, thereby inactivating the enzyme.[1][2] This inactivation prevents the repair of O6-alkylguanine lesions in DNA, sensitizing cancer cells to alkylating chemotherapeutic agents.
Q2: Can O6-BG exhibit cytotoxic effects on its own, without co-administration of an alkylating agent?
A2: Yes, some studies have reported that O6-BG alone can induce apoptosis and modulate the expression of proteins involved in cell cycle control and apoptosis, such as p53, p21, and various cyclins, even in the absence of an alkylating agent.[3][4] Researchers should be aware of these potential baseline effects when designing their experiments.
Q3: Are the observed effects on p53 and Bcl-2 signaling pathways direct off-target effects of O6-BG?
A3: Not necessarily. The modulation of p53 and Bcl-2 family proteins is often an indirect consequence of O6-BG's on-target effect. By inhibiting MGMT, O6-BG allows DNA damage from alkylating agents to persist, which in turn activates DNA damage response pathways that involve p53 and regulate apoptosis through the Bcl-2 family. However, some evidence suggests O6-BG can influence these pathways even without an alkylating agent, which could be considered an off-target effect.[3]
Q4: Does O6-BG have known off-target effects that are independent of MGMT?
A4: Yes. A notable MGMT-independent off-target effect of O6-BG is the potentiation of cytotoxicity of certain nitrogen mustards, such as phosphoramide mustard (PM) and 4-hydroperoxycyclophosphamide (4-HC). This enhancement of toxicity is observed even in cells that lack MGMT expression.
Q5: What is the significance of O6-BG's metabolism in in vitro studies?
A5: In vivo, O6-BG is rapidly metabolized to O6-benzyl-8-oxoguanine.[5][6] This metabolite is also a potent inhibitor of MGMT.[2][6] While this is less of a concern in short-term in vitro experiments, for longer-term studies, it is important to consider that the observed effects could be due to the parent compound, its metabolite, or a combination of both.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity in MGMT-Negative (Mer-) Cell Lines
Symptoms:
-
Increased cell death observed in MGMT-negative control cell lines when treated with O6-BG and a nitrogen mustard alkylating agent (e.g., cyclophosphamide metabolites).
-
Higher than expected cytotoxicity in cells known to be resistant to O6-BG's sensitizing effects.
Possible Cause:
-
You may be observing an MGMT-independent off-target effect of O6-BG. O6-BG can enhance the cytotoxicity of certain nitrogen mustards like phosphoramide mustard (PM) regardless of MGMT status. This is thought to be associated with an induction of G1 cell cycle arrest and apoptosis.
Solution:
-
Confirm MGMT status: Ensure your cell line is indeed MGMT-negative via Western blot or an MGMT activity assay.
-
Test O6-BG alone: Treat your MGMT-negative cells with O6-BG alone to determine its baseline cytotoxicity.
-
Investigate cell cycle arrest: Perform cell cycle analysis using propidium iodide staining and flow cytometry to see if the combination of O6-BG and your alkylating agent induces G1 arrest.
-
Assess apoptosis: Use Western blot to check for markers of apoptosis, such as cleaved caspase-3, to confirm if the observed cell death is due to apoptosis.
Problem 2: Unexplained G1 or G2/M Cell Cycle Arrest
Symptoms:
-
A significant increase in the percentage of cells in the G1 or G2/M phase of the cell cycle after treatment with O6-BG, either alone or in combination with an alkylating agent.
Possible Causes:
-
G1 Arrest: When used with nitrogen mustards, O6-BG can cause a G1 arrest in an MGMT-independent manner.
-
G2/M Arrest: When O6-BG successfully inhibits MGMT, the resulting DNA damage from a co-administered alkylating agent (like BCNU) can lead to a prolonged G2/M arrest.[7]
Solution:
-
Analyze the cell cycle phase: Use flow cytometry with propidium iodide staining to quantify the percentage of cells in each phase of the cell cycle.
-
Correlate with MGMT status: If you observe G2/M arrest, it is likely linked to the on-target effect of MGMT inhibition in MGMT-positive cells. If you see G1 arrest, especially with nitrogen mustards, it may be an off-target effect.
-
Examine cell cycle regulatory proteins: Perform Western blot analysis for key cell cycle proteins like cyclins and cyclin-dependent kinases to understand the mechanism of arrest.
Problem 3: Inconsistent Sensitization to Alkylating Agents
Symptoms:
-
Variable or no potentiation of alkylating agent cytotoxicity by O6-BG in supposedly MGMT-positive cell lines.
Possible Causes:
-
Incorrect O6-BG concentration: The concentration of O6-BG may be insufficient to fully inhibit MGMT activity.
-
Timing of treatment: The pre-incubation time with O6-BG may not be long enough to deplete MGMT before the alkylating agent is added.
-
Cell line resistance: The cell line may have other resistance mechanisms to the alkylating agent that are independent of MGMT.
Solution:
-
Optimize O6-BG concentration: Perform a dose-response experiment to determine the optimal concentration of O6-BG for MGMT inhibition in your specific cell line. Concentrations in the range of 10-25 µM are commonly used.[1]
-
Optimize pre-incubation time: A pre-incubation period of at least 2 hours is generally recommended, but this may need to be optimized for your cell line.
-
Verify MGMT expression and activity: Confirm that your cell line expresses functional MGMT.
-
Consider alternative resistance mechanisms: Investigate other potential resistance pathways in your cell line.
Quantitative Data Summary
Table 1: In Vitro Concentrations and IC50 of this compound
| Parameter | Cell Line | Concentration/Value | Co-treatment | Reference |
| In Vitro Concentration | Neuroblastoma Cell Lines | 25 µM | Temozolomide + SN38 | [1] |
| IC50 | L3.6pl (Pancreatic Cancer) | 50 µg/mL (at 48 hours) | None | [3] |
| Effective Dose (ED50) for MGMT Inactivation | HT29 (Colon Cancer) Cell Extracts | 0.2 µM | N/A | [2] |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment | Effect | Reference |
| CHO Cells | O6-BG + Phosphoramide Mustard | G1 Phase Arrest | |
| HCT116 and HCT15 (Colon Cancer) | O6-BG + BCNU | 70-80% of cells arrested in G2/M | [7] |
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of O6-BG alone or in combination with other drugs.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Co-treatment drug (e.g., Phosphoramide Mustard)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Pre-treat cells with various concentrations of O6-BG for 2-4 hours. Include a vehicle control (DMSO).
-
Add the co-treatment drug at various concentrations to the wells already containing O6-BG.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at room temperature for 15-30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[8][9]
Western Blot for Apoptosis and Signaling Proteins
This protocol is to detect changes in protein expression related to apoptosis and cell signaling.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.[10][11][12]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Putative MGMT-independent off-target pathway.
Caption: Troubleshooting workflow for O6-BG experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blockade of MGMT expression by O6 benzyl guanine leads to inhibition of pancreatic cancer growth and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound (NSC637037) and its metabolite, 8-oxo-O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivated MGMT by this compound is associated with prolonged G2/M arrest in cancer cells treated with BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing O6-Benzylguanine concentration and incubation time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing O6-Benzylguanine (O6-BG) concentration and incubation time for effective inhibition of O6-alkylguanine-DNA alkyltransferase (MGMT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (O6-BG) is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT).[1][2][3] It acts as a pseudosubstrate, transferring its benzyl group to the active site cysteine residue of MGMT.[2] This reaction irreversibly inactivates MGMT, a process known as suicide inhibition, thereby preventing the repair of DNA damage caused by alkylating agents.[3][4]
Q2: How quickly does O6-BG inactivate MGMT in vitro?
A2: O6-BG can inactivate MGMT very rapidly. Studies have shown that incubation with 2.5 µM O6-BG can lead to over 90% loss of MGMT activity within just 10 minutes in cell-free extracts.[5] In cultured human colon tumor (HT29) cells, a complete loss of activity was observed within 15 minutes of adding O6-BG to the culture medium.[5]
Q3: What is a typical starting concentration for O6-BG in cell culture experiments?
A3: A common starting concentration for O6-BG in in vitro experiments is in the range of 5 µM to 20 µM. A maximal effect in depleting alkyltransferase activity in HT29 cells was achieved with 5 µM O6-BG.[5] For sensitizing glioma cells to temozolomide, concentrations around 20 µM have been used.
Q4: How long should I incubate cells with O6-BG before adding an alkylating agent?
A4: The pre-incubation time is a critical parameter. While MGMT inactivation is rapid, a pre-incubation period of at least 1-2 hours is commonly used to ensure complete depletion of the MGMT protein before the addition of the alkylating agent.[5] However, prolonged inhibition of MGMT activity is crucial for maximizing cytotoxicity, so O6-BG is often left in the culture medium for the duration of the experiment.[6][7]
Q5: Can MGMT activity recover after O6-BG treatment?
A5: Yes, MGMT activity can recover as new protein is synthesized. In some cell lines, recovery to control levels can occur by 24 hours if O6-BG is washed out after the initial treatment.[8] Therefore, for sustained inhibition, continuous exposure to O6-BG is often necessary.[6][7]
Q6: Are there common issues or pitfalls to be aware of when using O6-BG?
A6: A key consideration is the potential for increased toxicity when combining O6-BG with alkylating agents, as it sensitizes both tumor and normal tissues.[3] Another issue is the potential for MGMT to be resynthesized, necessitating prolonged exposure to O6-BG to maintain its inhibitory effect.[6][8] It is also important to ensure the purity and proper storage of the O6-BG compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no sensitization to alkylating agent | Insufficient MGMT depletion. | Increase O6-BG concentration (titrate from 5 µM to 50 µM). Increase pre-incubation time with O6-BG (from 1 hour up to 24 hours) before adding the alkylating agent. Ensure O6-BG is present throughout the duration of the alkylating agent treatment. |
| Rapid recovery of MGMT activity. | Maintain a continuous presence of O6-BG in the culture medium to inhibit newly synthesized MGMT.[6][8] | |
| Low or absent MGMT expression in the cell line. | Verify MGMT expression levels in your cell line using Western blot or qPCR. O6-BG will not sensitize cells that do not express MGMT. | |
| High levels of toxicity observed | O6-BG concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of O6-BG for your specific cell line. |
| Alkylating agent concentration is too high. | Reduce the concentration of the alkylating agent. The sensitizing effect of O6-BG means that a lower dose of the alkylating agent is often required. | |
| Variability between experiments | Inconsistent O6-BG activity. | Ensure proper storage of O6-BG solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Differences in cell confluence or passage number. | Standardize cell culture conditions, including seeding density and passage number, as these can affect MGMT expression levels. |
Quantitative Data Summary
In Vitro this compound Concentrations and Incubation Times
| Cell Line | O6-BG Concentration | Incubation Time | Outcome | Reference |
| HT29 (Human Colon Tumor) | 2.5 µM | 10 min | >90% loss of MGMT activity (in cell extract) | [5] |
| HT29 (Human Colon Tumor) | 5 µM | 15 min | Complete loss of MGMT activity | [5] |
| HT29 (Human Colon Tumor) | 10 µM | 2 hours (pre-incubation) | Dramatic increase in cytotoxicity of CCNU | [5] |
| HT29 (Human Colon Tumor) | 10-100 µM | 48 hours | Dose-dependent increase in BCNU cytotoxicity | [6] |
| L3.6pl (Human Pancreatic Cancer) | 50 µg/mL (~207 µM) | 48 hours | IC50 value; induced apoptosis | [2] |
| T98G (Human Glioblastoma) | 50 µg/mL (~207 µM) | Prior to TMZ | Sensitized resistant cells to temozolomide | [9] |
| HeLa | 500 nM | 24 hours (pre-incubation) | Sensitized cells to temozolomide | [10] |
In Vivo this compound Dosing
| Animal Model | O6-BG Dose | Administration Route | Outcome | Reference |
| Mice | 10 mg/kg | Not specified | >95% reduction in liver and kidney MGMT levels | [5] |
| Athymic Mice (with U87MG xenografts) | 40 mg/kg | Not specified | Significantly enhanced anti-tumor activity of temozolomide and BCNU | [11] |
| Athymic Mice (with Neuroblastoma xenografts) | 30 mg/kg | Intraperitoneal | Enhanced anti-cancer effect of TMZ+IRN | [12] |
| Human Patients (Malignant Glioma) | 100-120 mg/m² | Intravenous | Maintained tumor MGMT levels at <10 fmol/mg protein for at least 18 hours | [4][13] |
Experimental Protocols
In Vitro MGMT Depletion and Chemosensitization Assay
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
O6-BG Pre-incubation: The following day, aspirate the medium and add fresh medium containing the desired concentration of O6-BG (e.g., 10 µM). Incubate for a predetermined time (e.g., 2 hours).
-
Alkylating Agent Addition: Without removing the O6-BG-containing medium, add the alkylating agent (e.g., temozolomide or BCNU) at various concentrations.
-
Incubation: Incubate the cells for a period relevant to the cell cycle and the mechanism of the alkylating agent (e.g., 48-72 hours).
-
Viability/Cytotoxicity Assay: Assess cell viability using a standard method such as MTT, SRB, or a colony formation assay.
-
Data Analysis: Calculate the IC50 values for the alkylating agent with and without O6-BG to determine the sensitization effect.
Measurement of MGMT Activity
A common method to assess MGMT activity involves incubating cell extracts with a radiolabeled DNA substrate containing O6-methylguanine and measuring the transfer of the radiolabeled methyl group to the MGMT protein.
-
Cell Lysate Preparation: Prepare whole-cell extracts from treated and untreated cells.
-
Incubation with Radiolabeled Substrate: Incubate the cell extracts with a defined amount of [³H]methylated DNA substrate.
-
Protein Precipitation: Precipitate the protein from the reaction mixture.
-
Quantification: Measure the radioactivity transferred to the protein using liquid scintillation counting. The amount of radioactivity is proportional to the MGMT activity in the cell extract.
Visualizations
Caption: Mechanism of this compound in sensitizing cells to alkylating agents.
Caption: A typical experimental workflow for chemosensitization studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase I trial of this compound for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion of mammalian O6-alkylguanine-DNA alkyltransferase activity by this compound provides a means to evaluate the role of this protein in protection against carcinogenic and therapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged depletion of O6-methylguanine DNA methyltransferase activity following exposure to this compound with or without streptozotocin enhances 1,3-bis(2-chloroethyl)-1-nitrosourea sensitivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of DNA repair for sensitizing resistant glioma cells to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temozolomide sensitizes MGMT-deficient tumor cells to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances the sensitivity of a glioma xenograft with low O6-alkylguanine-DNA alkyltransferase activity to temozolomide and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: a clinical trial establishing the biochemical modulatory dose in tumor tissue for alkyltransferase-directed DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
O6-Benzylguanine-induced cytotoxicity in normal cells
Welcome to the technical support resource for researchers utilizing O6-Benzylguanine (O6-BG). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate your research on O6-BG-induced cytotoxicity, particularly in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (O6-BG)?
A1: this compound is a potent inactivator of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT.[1] It acts as a pseudosubstrate, transferring its benzyl group to the active cysteine residue of the AGT protein. This reaction irreversibly inactivates AGT, preventing the repair of O6-alkylguanine lesions in DNA caused by alkylating agents.[2][3] This inhibition sensitizes cells to the cytotoxic effects of such agents.
Q2: Does O6-BG have cytotoxic effects on its own in normal cells?
A2: Generally, O6-BG alone is considered to have low toxicity and is not directly cytotoxic at concentrations typically used for AGT inhibition.[4] However, some studies have noted that O6-BG can cause a G1 phase arrest in the cell cycle.[5] Its primary role in cytotoxicity is to enhance the effects of alkylating chemotherapeutic agents.
Q3: Why is there variability in the potentiation of alkylating agent cytotoxicity by O6-BG across different normal cell types?
A3: The degree of potentiation is highly dependent on the endogenous expression level of AGT in the specific cell type. Normal cells with high basal levels of AGT, such as liver cells, will be more significantly sensitized by O6-BG compared to cells with inherently low AGT levels, like human CD34+ hematopoietic progenitors.[6] Additionally, the efficiency of other DNA repair pathways in the cells can influence the outcome.
Q4: What is the stability of O6-BG in solution?
A4: O6-BG is stable as a powder when stored at -20°C.[7] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to a year.[7] It is sparingly soluble in aqueous buffers, and it is recommended that aqueous working solutions are prepared fresh and not stored for more than one day to ensure stability and prevent precipitation.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no sensitization to alkylating agent. | 1. O6-BG Degradation: Improper storage or use of old aqueous working solutions. 2. Insufficient AGT Inhibition: O6-BG concentration is too low or pretreatment time is too short. 3. Low/No AGT Expression: The normal cells being tested have very low or no endogenous AGT activity. | 1. Prepare fresh O6-BG working solutions from a DMSO stock for each experiment.[8] 2. Ensure O6-BG pretreatment is sufficient. A common starting point is 10-25 µM for 2-24 hours prior to adding the alkylating agent.[4][10] Confirm AGT depletion via Western Blot or an activity assay. 3. Measure baseline AGT protein levels or activity in your cell model. O6-BG will not sensitize cells that lack the target enzyme.[11] |
| High cytotoxicity in O6-BG-only control group. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 2. Cell Line Sensitivity: While rare, the specific normal cell line may be unusually sensitive to O6-BG. 3. Contamination: The O6-BG stock or media may be contaminated. | 1. Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control. 2. Perform a dose-response curve for O6-BG alone to determine its intrinsic cytotoxicity in your specific cell model. 3. Use sterile technique and filtered solutions. Test a fresh vial of O6-BG. |
| Precipitate observed in culture medium. | 1. Poor Solubility: O6-BG has low solubility in aqueous media. The concentration used may be too high. 2. Improper Dilution: Adding a concentrated DMSO stock directly to a large volume of cold medium can cause precipitation. | 1. O6-BG is sparingly soluble in aqueous solutions.[8] First, dissolve it in DMSO, then dilute with the aqueous buffer. A 1:1 DMSO:PBS solution can achieve ~0.5 mg/ml.[8] 2. Prepare the final working concentration by first adding the DMSO stock to a small volume of pre-warmed medium, mix thoroughly, and then add this to the final culture volume. |
| Increased myelosuppression in primary cell experiments. | 1. High Sensitivity of Hematopoietic Progenitors: Normal human bone marrow and CD34+ progenitor cells have low AGT levels and are highly sensitive to the combination of O6-BG and alkylating agents.[6][12] | 1. This is an expected outcome. The combination can be toxic to hematopoietic precursors.[1] Consider this when designing in vivo studies or interpreting data from primary hematopoietic cells. Use lower concentrations of the alkylating agent in combination experiments. |
Data Presentation: O6-BG Effect on Normal Cells
The following tables summarize quantitative data on the cytotoxic effects of alkylating agents in combination with O6-BG on normal hematopoietic cells.
Table 1: Sensitization of Human Primary Bone Marrow Cells to Temozolomide (TMZ)
| Sample ID | D37 of TMZ alone (µM) | D37 of TMZ + 10 µM O6-BG (µM) | Sensitization Factor |
| 1 | >55 | 38.5 | >1.4 |
| 2 | 47.5 | 22.5 | 2.1 |
| 3 | 33.0 | 17.5 | 1.9 |
| 4 | 22.5 | 5.0 | 4.5 |
| 5 | 18.2 | 8.8 | 2.1 |
| D37 represents the dose required to reduce cell survival to 37%. Data is compiled from a study on human primary bone marrow granulocyte/macrophage precursor cells.[12] A higher sensitization factor indicates greater enhancement of cytotoxicity by O6-BG. |
Table 2: Dose Potentiation Factors in Mouse Bone Marrow
| Agent | Endpoint | Dose Potentiating Factor |
| BCNU | Marrow Cellularity | 4.17 |
| BCNU | GM-CFC Survival | 4.57 |
| BCNU | CFU-S Survival | 8.25 |
| Temozolomide | Marrow Cellularity | 1.20 |
| Temozolomide | GM-CFC Survival | 1.63 |
| Temozolomide | CFU-S Survival | 1.68 |
| Data from in vivo studies in mice, showing the factor by which the alkylating agent dose was effectively increased by O6-BG pretreatment.[1] GM-CFC: Granulocyte Macrophage-Colony Forming Cells; CFU-S: Colony Forming Unit-Spleen. |
Experimental Protocols & Workflows
Protocol 1: In Vitro Cytotoxicity Assay (e.g., using MTT/XTT or CellTiter-Glo®)
This protocol outlines a general procedure to assess the potentiation of an alkylating agent's cytotoxicity by O6-BG.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
DMSO (cell culture grade)
-
Alkylating agent (e.g., Temozolomide)
-
96-well clear flat-bottom plates
-
Cytotoxicity detection reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare O6-BG Stock Solution: Dissolve O6-BG powder in DMSO to create a concentrated stock solution (e.g., 10-20 mM).[7] Store aliquots at -80°C.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
O6-BG Pretreatment:
-
Prepare working solutions of O6-BG in complete medium.
-
Aspirate the old medium from the cells and add the medium containing O6-BG (e.g., at a final concentration of 10 µM or 25 µM).[10]
-
Include "no O6-BG" control wells (medium with an equivalent percentage of DMSO).
-
Incubate for a set pretreatment time (e.g., 2, 4, or 24 hours) at 37°C.[13]
-
-
Alkylating Agent Treatment:
-
Prepare serial dilutions of the alkylating agent in complete medium, both with and without the same concentration of O6-BG used for pretreatment.
-
After the pretreatment period, remove the medium and add the medium containing the alkylating agent +/- O6-BG.
-
Incubate for the desired exposure time (e.g., 72-120 hours).[10]
-
-
Assess Viability:
-
At the end of the incubation, add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time (e.g., 1-4 hours for MTT/XTT).
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media-only wells).
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Plot dose-response curves and calculate IC50 values for the alkylating agent with and without O6-BG.
-
Protocol 2: AGT Activity Assay using [³H]this compound
This assay measures the functional activity of AGT by quantifying the transfer of a radiolabeled benzyl group from [³H]O6-BG to the AGT protein.[14]
Materials:
-
Cell lysate from normal cells
-
[benzene-³H]this compound ([³H]BG)
-
Unlabeled O6-BG (for nonspecific binding control)
-
Methanol (cold)
-
Scintillation fluid and counter
Procedure:
-
Cell Lysate Preparation: Prepare a whole-cell extract from a known number of cells.
-
Reaction Setup:
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow the transfer of the benzyl group to AGT.
-
Protein Precipitation: Stop the reaction by adding cold methanol to precipitate the proteins (including the now-radiolabeled AGT).
-
Washing: Pellet the precipitated protein by centrifugation. Wash the pellet multiple times with methanol to remove any unbound [³H]BG.
-
Quantification: Resuspend the final protein pellet in a suitable buffer, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation: Specific AGT activity is calculated by subtracting the nonspecific binding (cpm) from the total binding (cpm). This value can then be converted to fmol of AGT per mg of protein or molecules per cell.
Visualizations
Signaling Pathways & Mechanisms
Caption: Mechanism of O6-BG-induced sensitization to alkylating agents.
Experimental Workflows
Caption: General workflow for an in vitro cytotoxicity experiment.
References
- 1. This compound potentiates the in vivo toxicity and clastogenicity of temozolomide and BCNU in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The effects of this compound and hypoxia on the cytotoxicity of 1,3-bis(2-chloroethyl)-1-nitrosourea in nitrosourea-resistant SF-763 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on nitrogen mustard-induced toxicity, apoptosis, and mutagenicity in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human CD34+ hematopoietic progenitors have low, cytokine-unresponsive O6-alkylguanine-DNA alkyltransferase and are sensitive to this compound plus BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of temozolomide and BCNU cytotoxicity by O(6)-benzylguanine: a comparative study in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound increases the sensitivity of human primary bone marrow cells to the cytotoxic effects of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in O6-Benzylguanine experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with O6-Benzylguanine (O6-BG).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (O6-BG) is a potent inactivator of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT or MGMT).[1][2][3] O6-BG acts as a pseudosubstrate for MGMT. It covalently transfers its benzyl group to the active site cysteine residue of the MGMT protein, leading to its irreversible inactivation and subsequent degradation.[4][5] By inhibiting MGMT, O6-BG prevents the repair of DNA damage caused by alkylating agents, thereby sensitizing cancer cells to these therapeutic agents.[6][7]
Q2: Why is O6-BG used in combination with alkylating agents like temozolomide (TMZ)?
A2: The primary resistance mechanism to alkylating agents like temozolomide is the DNA repair protein MGMT.[6] MGMT removes the alkyl groups from the O6 position of guanine in DNA, thus reversing the cytotoxic effects of these drugs.[8] O6-BG depletes MGMT activity in tumor cells, enhancing the therapeutic efficacy of alkylating agents.[9][10]
Q3: What is the recommended storage and stability of O6-BG?
A3: O6-BG powder should be stored at -20°C for long-term stability (up to 3 years).[11] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to a month.[11] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[11] Aqueous solutions are not recommended for storage for more than one day.[12]
Q4: How should I prepare O6-BG for in vitro and in vivo experiments?
A4: For in vitro experiments, O6-BG is typically dissolved in DMSO to prepare a stock solution (e.g., 10 mM).[13] This stock solution is then diluted in cell culture medium to the desired final concentration. The final DMSO concentration in the culture should ideally be below 0.1% and not exceed 0.5%.[13] For in vivo studies, O6-BG can be formulated in various ways. One common method involves dissolving it in DMSO, then mixing with PEG300, Tween80, and finally water.[11] Another formulation involves a mixture of DMSO and corn oil.[11] These solutions should be prepared fresh for immediate use.[11]
Troubleshooting Guides
Inconsistent MGMT Inhibition
| Potential Cause | Recommended Action |
| Improper storage of O6-BG | Ensure O6-BG powder is stored at -20°C and stock solutions are stored at -80°C in aliquots to prevent degradation from repeated freeze-thaw cycles.[11] |
| Incorrect concentration of O6-BG | Verify the calculations for your working solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Cell line has low or no MGMT expression | Confirm the MGMT expression status of your cell line using methods like Western Blot or qPCR. O6-BG will have no effect in cells lacking MGMT expression. |
| Issues with MGMT activity assay | Ensure the assay is properly validated. Use appropriate positive and negative controls. Consider using a commercially available MGMT activity assay kit for reliability.[14] |
| Rapid resynthesis of MGMT protein | The duration of MGMT inhibition can vary between cell lines. Consider a longer pre-incubation time with O6-BG or continuous exposure during the experiment.[8] |
Unexpected Cytotoxicity of O6-BG Alone
| Potential Cause | Recommended Action |
| High concentration of O6-BG | Although generally considered non-toxic at typical working concentrations, some cell lines may be sensitive.[1] Perform a dose-response experiment to determine the IC50 of O6-BG alone in your cell line. |
| High DMSO concentration in the final culture medium | Ensure the final DMSO concentration is non-toxic to your cells (ideally <0.1%).[13] Run a vehicle control with the same DMSO concentration as your O6-BG treatment. |
| Contamination of O6-BG stock | Use sterile techniques when preparing and handling O6-BG solutions. If contamination is suspected, prepare a fresh stock solution from a new vial of O6-BG powder. |
| Off-target effects | While the primary target is MGMT, off-target effects at high concentrations cannot be entirely ruled out. Lower the concentration of O6-BG to a level that effectively inhibits MGMT without causing significant cell death. |
Variable Sensitization to Temozolomide
| Potential Cause | Recommended Action |
| Suboptimal timing of O6-BG and TMZ administration | The timing of O6-BG pre-treatment is crucial for effective MGMT depletion before TMZ exposure. A typical pre-incubation time is 24 hours.[4] Optimize the pre-incubation time for your experimental setup. |
| Instability of Temozolomide | Temozolomide is unstable in aqueous solutions and should be prepared fresh immediately before use. |
| Cell line resistance mechanisms other than MGMT | If MGMT is effectively inhibited but cells remain resistant to TMZ, other DNA repair pathways or resistance mechanisms may be involved. |
| Low MGMT expression in the "resistant" cell line | Confirm that the cell line you expect to be sensitized by O6-BG indeed has high levels of MGMT expression. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.
-
O6-BG Pre-treatment: Treat the cells with the desired concentration of O6-BG (or vehicle control) and incubate for 24 hours.
-
Temozolomide Treatment: Add various concentrations of temozolomide to the wells (with and without O6-BG) and incubate for an additional 72-120 hours.[13]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: MGMT Activity Assay (Biochemical)
This protocol is a generalized representation. For precise measurements, using a commercial kit is recommended.[14][15]
-
Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate with a reaction buffer containing a methylated DNA substrate.
-
Incubation: Incubate the reaction mixture at 37°C to allow for the MGMT-mediated repair of the DNA substrate.
-
Enzyme Inactivation: Stop the reaction by heat inactivation.
-
Analysis: The amount of repaired DNA can be quantified using various methods, such as restriction enzyme digestion followed by gel electrophoresis or fluorescent probes.[15]
-
For O6-BG Inhibition: Pre-incubate the cell lysate with O6-BG for a specified time before adding the methylated DNA substrate to measure the level of MGMT inhibition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. abmole.com [abmole.com]
- 4. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The O6-methyguanine-DNA methyltransferase inhibitor this compound enhanced activity of temozolomide + irinotecan against models of high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
O6-Benzylguanine Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O6-Benzylguanine (O6-BG). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is this compound (O6-BG) and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of guanine that acts as a potent and irreversible inhibitor of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT).[1][2] It functions as a "suicide inhibitor" by transferring its benzyl group to the cysteine residue in the active site of MGMT, thereby inactivating the enzyme.[2] This prevents the repair of DNA damage caused by alkylating agents, leading to increased tumor cell apoptosis.[2]
Q2: Why is O6-BG used in combination with alkylating agents like temozolomide (TMZ) or carmustine (BCNU)?
A2: The primary resistance mechanism to many alkylating chemotherapeutic agents is the DNA repair activity of MGMT.[3] By inhibiting MGMT, O6-BG sensitizes tumor cells to the cytotoxic effects of these drugs, potentially overcoming both de novo and acquired resistance.[4][5]
Dose-Response Analysis
Q3: What is a typical dose-response curve for O6-BG alone?
A3: When used as a single agent, O6-BG generally exhibits minimal toxicity and a flat dose-response curve in most cancer cell lines.[6] Its primary role is to potentiate the effects of other drugs. However, in some cell lines, high concentrations of O6-BG may induce apoptosis and decrease cell proliferation.[2]
Q4: How does the addition of O6-BG affect the dose-response curve of an alkylating agent?
A4: The addition of O6-BG typically causes a leftward shift in the dose-response curve of an alkylating agent like temozolomide. This indicates that a lower concentration of the alkylating agent is required to achieve the same level of cytotoxicity (e.g., a lower IC50 value). The magnitude of this shift is dependent on the level of MGMT expression in the cancer cells.
Q5: What does the IC50 value represent in the context of O6-BG combination therapy?
A5: The IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a biological process by 50%.[7] In O6-BG combination studies, the IC50 of the alkylating agent is determined in the presence of a fixed concentration of O6-BG. A lower IC50 value in the combination treatment compared to the alkylating agent alone signifies sensitization.[7]
Troubleshooting Guide
Unexpected Dose-Response Curve Results
Q6: We are not observing a significant shift in the dose-response curve of our alkylating agent after pre-treatment with O6-BG. What are the possible reasons?
A6:
-
Low or Absent MGMT Expression: The target cells may have very low or no expression of MGMT. O6-BG will have little to no effect in these cells as there is no active MGMT to inhibit. It is crucial to determine the MGMT status of your cell line (e.g., via Western blot or qRT-PCR) before conducting sensitization experiments.
-
Insufficient O6-BG Concentration or Incubation Time: The concentration of O6-BG or the pre-incubation time may be insufficient to completely inactivate MGMT. For maximal potentiation, complete and prolonged suppression of MGMT is often required.[8] Consider titrating the O6-BG concentration and extending the pre-incubation period.
-
Drug Stability and Activity: Ensure the O6-BG and the alkylating agent are properly stored and have not degraded. Prepare fresh solutions for each experiment.
-
Cell Line Specific Factors: Some cell lines may have alternative resistance mechanisms to alkylating agents that are independent of MGMT.
Q7: The dose-response curve for our alkylating agent in the presence of O6-BG is showing increased resistance (a rightward shift). What could be happening?
A7: This is an unusual result. Potential, though less common, explanations include:
-
Experimental Artifact: Double-check all calculations, dilutions, and plating densities. An error in the preparation of the drug solutions or in the experimental setup is a likely cause.
-
Off-Target Effects: At very high concentrations, O6-BG or the alkylating agent could have off-target effects that interfere with the expected cytotoxic response.
-
Cellular Stress Response: It is theoretically possible that the combination treatment induces a stress response that paradoxically promotes cell survival, although this is not a commonly reported phenomenon for O6-BG.
Experimental Design and Execution
Q8: What is a good starting concentration for O6-BG in in vitro experiments?
A8: A common starting concentration for O6-BG in in vitro studies is in the range of 10-25 µM.[9] However, the optimal concentration can vary between cell lines and should be determined empirically through titration experiments.
Q9: How long should I pre-incubate the cells with O6-BG before adding the alkylating agent?
A9: Pre-incubation times can range from 2 to 24 hours.[9] A 24-hour pre-treatment is often used to ensure sufficient time for MGMT depletion.[9] However, the optimal time may depend on the cell line's MGMT turnover rate.
Experimental Protocols
In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
O6-BG Pre-treatment: The following day, treat the cells with a range of O6-BG concentrations (or a fixed concentration) and incubate for the desired pre-treatment period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Alkylating Agent Treatment: After the pre-incubation, add the alkylating agent at various concentrations to the wells already containing O6-BG.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the alkylating agent concentration to generate dose-response curves and calculate IC50 values.
MGMT Activity Assay
A common method to measure MGMT activity involves the use of a radiolabeled substrate.
-
Cell Lysate Preparation: Prepare cell extracts from treated and untreated cells.
-
Substrate Incubation: Incubate the cell lysates with a substrate containing a radiolabeled methyl group on the O6 position of guanine.
-
Protein-DNA Separation: Separate the protein from the DNA.
-
Quantification: The amount of radioactivity transferred to the protein is proportional to the MGMT activity in the lysate.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination with Temozolomide (TMZ)
| Cell Line | MGMT Expression | TMZ IC50 (µM) | TMZ + O6-BG IC50 (µM) | Fold Sensitization |
| High-MGMT Neuroblastoma Line 1 | High | >200 | Significantly Lower | High |
| High-MGMT Neuroblastoma Line 2 | High | >200 | Significantly Lower | High |
| Low-MGMT Neuroblastoma Line 1 | Low | <200 | No significant change | Minimal |
| Low-MGMT Neuroblastoma Line 2 | Low | <200 | No significant change | Minimal |
Note: This table is a representative summary based on findings that high MGMT expression correlates with resistance to TMZ, and O6-BG can sensitize these cells.[9] Actual IC50 values are cell line dependent.
Table 2: Clinical Dosing of this compound
| Study Population | O6-BG Dose | Route of Administration | Notes |
| Malignant Glioma | 100 mg/m² | Intravenous (1-hour infusion) | Sufficient to deplete tumor MGMT activity.[3] |
| Systemic Tumors | 120 mg/m² | Intravenous Infusion | Recommended dose to deplete MGMT activity.[10] |
| Recurrent Malignant Glioma | 120 mg/m² bolus followed by 30 mg/m²/day continuous infusion | Intravenous | Used in combination with temozolomide.[11] |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I trial of this compound for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I clinical and pharmacological study of this compound followed by carmustine in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the optimal modulatory dose of this compound in patients with surgically resectable tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of temozolomide plus this compound 5-day regimen with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O6-Benzylguanine and Mismatch Repair Deficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols regarding the impact of mismatch repair (MMR) deficiency on the efficacy of O6-Benzylguanine (O6-BG).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (O6-BG)?
A1: this compound is not a direct cytotoxic agent. Its function is to enhance the efficacy of alkylating chemotherapy agents like temozolomide (TMZ) or BCNU. It does this by irreversibly inactivating the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT). AGT removes alkyl groups from the O6 position of guanine, a critical site of DNA damage. By inhibiting AGT, O6-BG allows cytotoxic lesions to persist, leading to cancer cell death.
Q2: How does the Mismatch Repair (MMR) system influence the cytotoxicity of alkylating agents?
A2: The MMR system is crucial for mediating the cytotoxic effects of O6-alkylguanine lesions. When a cell replicates its DNA, the damaged O6-methylguanine (O6-meG) base frequently mispairs with thymine (T) instead of cytosine (C). In cells with a functional MMR system (MMR-proficient), the MSH2/MSH6 protein complex recognizes this O6-meG:T mispair. This recognition triggers a futile cycle of repair attempts where the newly synthesized strand containing the thymine is repeatedly excised. This persistent signaling of unresolved damage leads to cell cycle arrest and, ultimately, apoptosis (programmed cell death).
Q3: Why are MMR-deficient tumor cells resistant to the combination of O6-BG and alkylating agents like temozolomide?
A3: In MMR-deficient cells, the critical step of recognizing the O6-meG:T mispair is lost. Without a functional MMR system, the cell fails to initiate the futile repair cycles that would otherwise lead to apoptosis. The cell becomes "tolerant" to this type of DNA damage, allowing the lesion to persist without triggering cell death. Consequently, even when AGT is inhibited by O6-BG, the MMR-deficient cells can survive, rendering the combination therapy ineffective. Studies have shown that MMR-deficient tumors can be up to 100 times more resistant to temozolomide.
Q4: Can MMR-deficient cells develop further resistance to O6-BG?
A4: Yes, a secondary mechanism of acquired resistance has been identified. Genetically unstable MMR-deficient tumor cells, when repeatedly exposed to O6-BG and an alkylating agent, can develop specific mutations in the MGMT gene itself. Notably, mutations at amino acid 165 (e.g., K165E or K165N) have been shown to create a mutant AGT protein that is resistant to inactivation by O6-BG but can still repair the O6-alkylguanine DNA lesions, conferring complete resistance to the combination therapy.
Troubleshooting Guides
Issue 1: My MMR-deficient cell line shows no increased sensitivity to temozolomide after O6-BG treatment.
-
Probable Cause: This is the expected outcome. MMR-deficient cells are inherently resistant to the cytotoxic effects mediated by O6-meG lesions because they lack the machinery to process the damage signal into an apoptotic response.
-
Troubleshooting Steps:
-
Confirm MMR Status: Verify the MMR deficiency in your cell line using Immunohistochemistry (IHC) for the core MMR proteins (MLH1, MSH2, MSH6, PMS2) or a functional microsatellite instability (MSI) PCR assay.
-
Include a Positive Control: Run the same experiment in parallel with a well-characterized MMR-proficient cancer cell line. This control should demonstrate sensitization to temozolomide in the presence of O6-BG.
-
Verify AGT Inhibition: Ensure your O6-BG is active and used at a sufficient concentration to inhibit AGT. Perform an AGT activity assay on cell lysates before and after O6-BG treatment.
-
Issue 2: My MMR-proficient cells are showing unexpected resistance to O6-BG + alkylating agent treatment.
-
Probable Cause 1: High AGT Expression: The cell line may express exceptionally high levels of the AGT protein, requiring a higher concentration of O6-BG or a longer pre-incubation time to achieve complete inactivation.
-
Troubleshooting Steps:
-
Quantify AGT levels in your cell line via Western Blot or a functional assay.
-
Perform a dose-response experiment with varying concentrations of O6-BG (e.g., 1 µM to 25 µM) to determine the optimal concentration for AGT depletion in your specific cell line.
-
Increase the pre-incubation time with O6-BG before adding the alkylating agent. A 2-hour pre-incubation is common, but complete depletion may take longer.
-
-
Probable Cause 2: Acquired Resistance: Prolonged or repeated treatment with alkylating agents can sometimes lead to the upregulation of AGT expression, even in MMR-proficient cells.
-
Troubleshooting Steps:
-
Use early-passage, untreated cells for your experiments if possible.
-
Check for changes in AGT protein levels between your treated and parental cell lines.
-
-
Probable Cause 3: Inactive O6-BG: The O6-BG compound may have degraded.
-
Troubleshooting Steps:
-
Purchase a new lot of O6-BG.
-
Test the new compound on a sensitive, well-characterized control cell line.
-
Issue 3: I am observing high variability in my cytotoxicity assays.
-
Probable Cause: Cytotoxicity assays with this drug combination are sensitive to timing and cell conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure consistent cell density at the start of each experiment, as this affects growth rates and drug sensitivity.
-
Control Incubation Times: Precisely control the duration of O6-BG pre-incubation and subsequent alkylating agent exposure.
-
Ensure Drug Stability: Temozolomide is unstable at neutral pH and hydrolyzes to its active form (MTIC). Prepare it fresh immediately before use.
-
Use a Clonogenic Survival Assay: For a more robust measure of cytotoxicity that assesses the long-term reproductive capacity of cells, consider using a clonogenic survival assay in addition to shorter-term metabolic assays like MTT.
-
Data Presentation
Table 1: Effect of MMR Status on BCNU Cytotoxicity with and without this compound
| Cell Line | MMR Status | Parent/Resistant | IC50 BCNU only (µM) | IC50 BG + BCNU (µM) | Dose Modifying Factor (DMF)¹ | Reference |
| SW480 | Proficient | Parental | 200 | 70 | 2.9 | |
| BBR² | >300 | 100 | 3.0 | |||
| HCT116 | Deficient (hMLH1 mutant) | Parental | 200 | 70 | 2.9 | |
| BBR² | 200 | 200 | 1.0 | |||
| HCT15 | Deficient (hMSH6 mutant) | Parental | 150 | 50 | 3.0 | |
| BBR² | 150 | 150 | 1.0 |
¹DMF = IC50 of BCNU only / IC50 of BG + BCNU. A higher DMF indicates greater sensitization by O6-BG. ²BBR = BG+BCNU Resistant subline.
Experimental Protocols
Protocol 1: Determination of AGT Activity
This protocol is based on the principle of measuring the covalent transfer of a radiolabeled benzyl group from [³H]this compound to the AGT protein.
Materials:
-
[benzene-³H]this compound ([³H]BG)
-
Unlabeled O6-BG
-
Cell lysis buffer (e.g., RIPA)
-
70% Methanol (ice-cold)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Harvest approximately 2 x 10⁶ cells for each condition. Prepare cell homogenates by lysing the cells in an appropriate buffer on ice.
-
Reaction Setup:
-
Total Binding: In a microfuge tube, combine cell homogenate with 1 µCi of [³H]BG.
-
Nonspecific Binding: In a separate tube, combine cell homogenate with 1 µCi of [³H]BG and a >1000-fold excess of unlabeled O6-BG. This will serve as a control to measure background binding.
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Precipitation: Stop the reaction by adding ice-cold 70% methanol to precipitate the proteins, including the AGT bound to the [³H]benzyl group.
-
Washing: Centrifuge the samples to pellet the protein. Wash the pellet multiple times with 70% methanol to remove any unbound [³H]BG.
-
Quantification: Resuspend the final protein pellet in a suitable buffer, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation:
-
Calculate the specific binding by subtracting the nonspecific binding counts per minute (CPM) from the total binding CPM.
-
This specific binding value is proportional to the amount of active AGT in the sample. Results can be expressed as fmol of AGT per mg of protein.
-
Protocol 2: Cell Cytotoxicity (Clonogenic Survival Assay)
Materials:
-
Complete cell culture medium
-
This compound (O6-BG)
-
Temozolomide (TMZ) or BCNU
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well, optimized for each cell line) and allow them to attach overnight.
-
O6-BG Pre-treatment: Treat the cells with the desired concentration of O6-BG (e.g., 25 µM) for 2 hours. Include "no O6-BG" control wells.
-
Alkylating Agent Treatment: Add the alkylating agent (e.g., TMZ or BCNU) at a range of concentrations to both the O6-BG-treated and untreated wells.
-
Incubation: Incubate the cells with the drugs for the desired exposure time (e.g., 2 hours for BCNU).
-
Drug Washout: Remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
Colony Formation: Return the plates to the incubator and allow colonies to form over 10-14 days.
-
Staining and Counting:
-
When colonies are visible ( >50 cells), remove the medium and wash with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the data to determine IC50 values.
Protocol 3: Determination of MMR Status by Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections.
-
Primary antibodies against MLH1, MSH2, MSH6, and PMS2.
-
Appropriate secondary antibodies and detection system (e.g., HRP-DAB).
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
Procedure:
-
Sample Preparation: Prepare 4-µm thick sections from FFPE blocks.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer to unmask the antibody epitopes.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the slides with primary antibodies against MLH1, MSH2, MSH6, and PMS2 according to the manufacturer's recommended dilution and time.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis:
-
Examine the slides under a microscope.
-
MMR-Proficient: Presence of nuclear staining in tumor cells.
-
MMR-Deficient: Complete loss of nuclear staining for one or more of the MMR proteins in the tumor cells. Internal controls (e.g., staining in normal adjacent tissue or stromal cells) should be present to confirm the validity of the staining run.
-
Visualizations
Caption: Mechanism of O6-BG and MMR interaction in response to alkylating agent damage.
Caption: Troubleshooting workflow for unexpected resistance to O6-BG combination therapy.
O6-Benzylguanine stability in cell culture media
Welcome to the technical support center for O6-Benzylguanine (O6-BG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of O6-BG in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (O6-BG) is a synthetic analogue of guanine. Its primary mechanism of action is the irreversible inhibition of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT).[1][2][3] O6-BG acts as a pseudosubstrate for AGT. The benzyl group of O6-BG is transferred to the active site cysteine residue of AGT, leading to the enzyme's inactivation.[4] This inactivation prevents the repair of alkylation damage at the O6 position of guanine in DNA, thereby sensitizing cancer cells to alkylating chemotherapeutic agents.[3][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[6] It is recommended to prepare a concentrated stock solution in anhydrous, sterile DMSO (e.g., 10-50 mM).[2] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][7] Under these conditions, the DMSO stock solution is stable for at least one year.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: When diluting your O6-BG stock solution into cell culture media, ensure that the final concentration of DMSO is non-toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: How stable is this compound in cell culture media?
A4: While specific quantitative data on the half-life of O6-BG in common cell culture media like DMEM or RPMI-1640 at 37°C is not extensively published, its chemical stability in an alkaline aqueous buffer (pH 8.3) has been reported to be high, with a half-life of over 48 hours. This suggests that O6-BG is a relatively stable molecule. However, it is not recommended to store aqueous solutions of O6-BG for more than one day.[6] For long-term experiments, it is advisable to refresh the medium containing O6-BG periodically (e.g., every 24-48 hours) to ensure a consistent effective concentration. The stability can be empirically determined using the protocol provided in the "Experimental Protocols" section below.
Q5: Can this compound be used in serum-containing media?
A5: Yes, O6-BG is routinely used in cell culture media supplemented with fetal bovine serum (FBS). The presence of serum proteins does not appear to significantly interfere with its ability to inactivate AGT in cells. However, it is always good practice to validate its effectiveness in your specific experimental conditions.
Troubleshooting Guides
This section addresses common problems researchers may encounter when using this compound in cell culture experiments.
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding O6-BG.
-
Crystals observed at the bottom of the culture vessel.
Potential Causes and Solutions:
| Potential Cause | Solution |
| High Final Concentration | This compound has limited aqueous solubility. Ensure that the final concentration in your culture medium does not exceed its solubility limit. If you need to use a high concentration, consider using a solubilizing agent, but be mindful of its potential effects on your cells. |
| Improper Dilution Technique | Directly adding a highly concentrated, cold DMSO stock solution to a large volume of warmer cell culture medium can cause the compound to precipitate. To avoid this, perform a serial dilution. First, create an intermediate dilution of the O6-BG stock in a small volume of pre-warmed serum-free medium. Then, add this intermediate dilution to the final volume of your complete cell culture medium. |
| Low Temperature | Storing prepared media containing O6-BG at low temperatures (e.g., 4°C) can decrease its solubility and lead to precipitation. Prepare fresh working solutions of O6-BG in media for each experiment and use them immediately. |
| pH Instability | Significant shifts in the pH of the culture medium can affect the solubility of O6-BG. Ensure your medium is properly buffered (e.g., with sodium bicarbonate or HEPES) and the incubator's CO2 level is correctly calibrated to maintain a stable physiological pH (typically 7.2-7.4). |
Issue 2: Loss of this compound Activity or Inconsistent Results
Symptoms:
-
Lack of expected sensitization of cells to alkylating agents.
-
High variability in experimental outcomes.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Degradation of O6-BG in Media | Although relatively stable, prolonged incubation in cell culture media at 37°C may lead to some degradation. For experiments lasting several days, it is best practice to replace the medium with freshly prepared O6-BG every 24 to 48 hours to maintain a consistent concentration. |
| Suboptimal Incubation Time | The inactivation of AGT by O6-BG is rapid, often occurring within 15-60 minutes of exposure.[8][9] However, for maximal sensitization to alkylating agents, a pre-incubation period of 1 to 2 hours with O6-BG before adding the alkylating agent is commonly recommended.[2] For some experimental setups, prolonged exposure to O6-BG both before and after the alkylating agent may be necessary for maximal effect.[10] |
| Incorrect Stock Solution Concentration | An error in the initial weighing of the compound or calculation of the stock solution concentration will lead to inaccurate final concentrations. Always use a calibrated balance and double-check calculations. If in doubt, prepare a fresh stock solution. |
| Cellular Resistance Mechanisms | Some cell lines may have intrinsic or acquired resistance mechanisms to O6-BG or the subsequent alkylating agent treatment that are independent of AGT. This could include mutations in the AGT protein that render it resistant to O6-BG inactivation.[11] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | >20 mg/mL |
| Methanol | 20 mg/mL |
| Ethanol | ~5 mg/mL[6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[6] |
| Water | Slightly soluble (0.2 mg/mL) |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media via HPLC
This protocol provides a framework for assessing the stability of O6-BG in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.2, HPLC grade)
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
Procedure:
-
Preparation of O6-BG Spiked Media:
-
Prepare a fresh working solution of O6-BG in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Incubation:
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator and immediately process it or store it at -80°C until analysis. The T=0 sample should be processed immediately without incubation.
-
-
Sample Preparation for HPLC:
-
To precipitate proteins, add an equal volume of cold acetonitrile to the cell culture medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and a phosphate buffer (pH 3.2).[12]
-
Set the UV detector to monitor the absorbance at the λmax of O6-BG (approximately 284 nm).
-
Inject the prepared sample onto the column.
-
Record the chromatogram and determine the peak area corresponding to O6-BG.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of O6-BG in the same cell culture medium to quantify the amount of O6-BG remaining at each time point.
-
Plot the concentration of O6-BG versus time to determine its degradation profile and calculate the half-life.
-
Protocol 2: Inactivation of AGT in Cultured Cells
This protocol describes a general procedure for treating cells with O6-BG to inactivate AGT before exposing them to an alkylating agent.
Materials:
-
Your cell line of interest cultured in the appropriate medium
-
This compound stock solution (in DMSO)
-
Alkylating agent of choice (e.g., temozolomide, BCNU)
-
Cell culture plates or flasks
-
Sterile cell culture medium
Procedure:
-
Cell Seeding:
-
Seed your cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to attach and resume growth overnight.
-
-
O6-BG Pre-treatment:
-
Prepare a working solution of O6-BG in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of O6-BG (typically 5-20 µM).
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator to allow for AGT inactivation.[2][13]
-
-
Alkylating Agent Treatment:
-
Prepare a working solution of the alkylating agent in cell culture medium (with or without O6-BG, depending on your experimental design).
-
Add the alkylating agent to the cells that have been pre-treated with O6-BG.
-
Incubate for the desired duration of the treatment.
-
-
Post-Treatment and Analysis:
-
After the treatment period, remove the drug-containing medium.
-
Wash the cells with sterile PBS.
-
Add fresh, drug-free medium to the cells.
-
Proceed with your downstream analysis, such as cell viability assays (e.g., MTT, clonogenic survival), apoptosis assays, or cell cycle analysis.[2]
-
Visualizations
Caption: Mechanism of this compound in sensitizing cells to alkylating agents.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
- 1. Inactivation of human O(6)-alkylguanine-DNA alkyltransferase by modified oligodeoxyribonucleotides containing O(6)-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. Depletion of mammalian O6-alkylguanine-DNA alkyltransferase activity by this compound provides a means to evaluate the role of this protein in protection against carcinogenic and therapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Isolation of human O6-alkylguanine-DNA alkyltransferase mutants highly resistant to inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming acquired resistance to O6-Benzylguanine
Welcome to the technical support center for O6-Benzylguanine (O6-BG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding acquired resistance to O6-BG in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (O6-BG) is a synthetic derivative of guanine that acts as a suicide inhibitor of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), also known as methylguanine-DNA methyltransferase (MGMT).[1][2] O6-BG mimics the natural substrate of AGT. The AGT protein irreversibly transfers the benzyl group from O6-BG to its active site cysteine residue, rendering the enzyme inactive.[1][3] This inactivation prevents the repair of DNA lesions caused by alkylating agents, such as temozolomide (TMZ) and carmustine (BCNU), thereby enhancing their cytotoxic effects.[4]
Q2: My alkylating agent, which was previously effective in combination with O6-BG, is no longer working. What are the potential causes?
A2: This is a common issue indicative of acquired resistance. The primary mechanisms of acquired resistance to O6-BG-sensitized chemotherapy include:
-
Mutations in the MGMT Gene: Specific point mutations in the MGMT gene can render the AGT protein resistant to inactivation by O6-BG while still retaining its ability to repair DNA damage.[5][6] This is the most frequently observed mechanism of acquired resistance in experimental models.
-
Increased Expression of AGT: The cancer cells may have developed mechanisms to upregulate the expression of the AGT protein, thereby overwhelming the inhibitory capacity of the O6-BG dose used.[7][8]
-
Defects in the Mismatch Repair (MMR) Pathway: A deficient MMR pathway can lead to an increased mutation rate, which can facilitate the emergence of O6-BG-resistant MGMT mutations.[9][10]
-
Drug Efflux and Other Mechanisms: While less specific to O6-BG, general mechanisms of drug resistance, such as increased drug efflux, could also play a role.
Q3: How can I determine if my resistant cell line has developed mutations in the MGMT gene?
A3: To identify mutations in the MGMT gene, you should sequence the coding region of the gene in your resistant cell line and compare it to the sequence from the parental, sensitive cell line. DNA can be extracted from both cell lines, and the MGMT gene can be amplified by PCR. The PCR products can then be sequenced. Any differences in the nucleotide sequence should be analyzed to determine if they result in amino acid changes.
Q4: Are there known mutations in MGMT that confer resistance to O6-BG?
A4: Yes, several mutations in the active site of AGT have been identified that confer resistance to O6-BG. These mutations have been observed in cell lines made resistant in the lab. Some of the reported mutations include:
These mutations allow the AGT protein to repair DNA damage from alkylating agents but prevent its inactivation by O6-BG.[5][6]
Q5: What are some strategies to overcome acquired resistance to O6-BG?
A5: Overcoming acquired resistance to O6-BG often involves alternative therapeutic strategies:
-
Combination Therapies: Combining O6-BG and an alkylating agent with inhibitors of other signaling pathways has shown promise. For example, combining them with a TGF-βRI inhibitor (like LY2157299) or a CDK4/6 inhibitor (like LY2835219) has been shown to increase sensitivity in temozolomide-resistant glioblastoma cells.[8]
-
Alternative Chemotherapeutic Combinations: Using O6-BG with a different combination of chemotherapeutic agents, such as temozolomide and irinotecan (CPT-11), has been shown to be effective.[12][13]
-
Investigate Downstream Pathways: Resistance to O6-BG/alkylating agent therapy can be complex. It may be beneficial to investigate downstream signaling pathways that may be altered in your resistant cells, such as those involving NFκB or mutant p53, which can regulate MGMT expression.[14]
Troubleshooting Guides
Problem 1: Decreased sensitivity to O6-BG/alkylating agent combination in vitro.
| Possible Cause | Suggested Solution |
| Development of O6-BG-resistant MGMT mutations. | 1. Sequence the MGMT gene to identify potential mutations. 2. If mutations are confirmed, consider switching to a therapeutic strategy that does not rely on O6-BG-mediated AGT depletion. 3. Test alternative drug combinations, such as those including TGF-βRI or CDK4/6 inhibitors.[8] |
| Increased AGT protein expression. | 1. Perform a Western blot to compare AGT protein levels between your sensitive and resistant cell lines. 2. If AGT levels are elevated, you may need to increase the concentration of O6-BG to achieve complete inhibition. However, be mindful of potential off-target effects at higher concentrations. |
| Mismatch Repair (MMR) deficiency. | 1. Assess the MMR status of your cell lines by checking for microsatellite instability or by Western blotting for key MMR proteins (e.g., MSH2, MLH1). 2. If the cells are MMR-deficient, this may explain the rapid emergence of resistance.[9] Consider therapies that are effective in MMR-deficient contexts. |
| Suboptimal O6-BG incubation time. | 1. Ensure that cells are pre-incubated with O6-BG for a sufficient duration to allow for complete AGT inactivation before adding the alkylating agent. A prolonged incubation with O6-BG after alkylator exposure may also be necessary to prevent newly synthesized AGT from repairing the DNA damage.[15] |
Problem 2: Inconsistent results in O6-BG sensitization experiments.
| Possible Cause | Suggested Solution |
| Variability in AGT expression between cell passages. | 1. Regularly monitor AGT protein levels in your cell line using Western blotting. 2. Use cells from a consistent and low passage number for your experiments. |
| Degradation of O6-BG. | 1. Prepare fresh solutions of O6-BG for each experiment. 2. Store stock solutions at the recommended temperature and protect them from light. |
| Incomplete removal of O6-BG prior to certain assays. | 1. If required by the experimental design, ensure complete removal of O6-BG by washing the cells thoroughly with PBS.[16] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | Fold Resistance/Reduction | Reference |
| MCF-7BBR | BG + BCNU | 3-fold resistance | [7] |
| Pediatric Brain Tumor Lines (15 MGMT-expressing lines) | BCNU + O6-BG | Average 2.6-fold reduction in LD10 | [17] |
| Pediatric Brain Tumor Lines (15 MGMT-expressing lines) | Temozolomide + O6-BG | Average 26-fold reduction in LD10 | [17] |
| Pediatric Brain Tumor Lines | BCNU + O6-BG | Average 3.3-fold reduction in DT | [17] |
| Pediatric Brain Tumor Lines | Temozolomide + O6-BG | Average 138-fold reduction in DT | [17] |
BG: this compound; BCNU: 1,3-bis(2-chloroethyl)-1-nitrosourea; LD10: Lethal dose for 10% of cells; DT: Threshold dose for killing.
Table 2: Clinically Relevant Doses and Concentrations of this compound
| Parameter | Value | Context | Reference |
| Clinically Achievable Plasma Concentration | 25 µM | [12] | |
| Dose for Tumor AGT Depletion | 100 mg/m² | Maintained AGT levels < 10 fmol/mg protein for at least 18 hours. | [18] |
| Dose for Tumor AGT Depletion | 120 mg/m² | Suppressed AGT to undetectable levels in 17 of 18 patients when measured 6 hours after infusion. |
Visualized Signaling Pathways and Workflows
Caption: Mechanism of O6-BG action and pathways of acquired resistance.
Caption: A workflow for troubleshooting acquired resistance to O6-BG.
Experimental Protocols
Protocol 1: Generation of O6-BG/Alkylating Agent Resistant Cell Lines
This protocol is adapted from methodologies used to generate O6-BG/BCNU resistant medulloblastoma cell lines.[11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (O6-BG)
-
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) or other relevant alkylating agent
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Culture the parental cell line in their recommended complete medium.
-
Expose the cells to a concentration of O6-BG (e.g., 10-100 µM) for a short period (e.g., 10 minutes to 1 hour) prior to treatment with the alkylating agent.[11]
-
Add the alkylating agent (e.g., 10 µM BCNU) and incubate for a defined period (e.g., 1 hour).[11]
-
Remove the drug-containing medium, wash the cells with PBS, and replace with fresh medium containing O6-BG.
-
Maintain the cells in culture. After the cells have recovered and repopulated (which may take several passages), repeat the treatment cycle (steps 2-4).
-
Continue this cyclical treatment until a cell population that demonstrates increased survival and proliferation in the presence of the O6-BG/alkylating agent combination is established.
-
Characterize the resulting resistant cell line for AGT expression and MGMT gene sequence and compare it to the parental line.
Protocol 2: Assessment of AGT Activity by HPLC
This protocol provides a general overview based on methods cited in clinical studies.[19][18]
Materials:
-
Cell or tumor tissue lysates
-
DNA substrate containing O6-methylguanine
-
Reaction buffer
-
High-Pressure Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector.
-
Standards for guanine and O6-methylguanine
Procedure:
-
Prepare cell or tissue extracts in a suitable lysis buffer.
-
Incubate a known amount of protein extract with the O6-methylguanine-containing DNA substrate in a reaction buffer for a specific time and temperature to allow for the repair reaction to occur.
-
Terminate the reaction (e.g., by heat inactivation or addition of acid).
-
Hydrolyze the DNA to release the purine bases.
-
Analyze the sample by HPLC to separate and quantify the amounts of guanine and any remaining O6-methylguanine.
-
The AGT activity is calculated based on the amount of O6-methylguanine converted to guanine per unit of protein over time. The results are typically expressed as fmol of methyl groups removed per mg of protein.
Protocol 3: this compound Treatment for In Vitro Studies
This protocol is a general guideline for treating cultured cells with O6-BG to inhibit AGT.[16]
Materials:
-
Adherent or suspension cells in culture
-
Complete cell culture medium
-
This compound (O6-BG) stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate the cells at a desired density and allow them to attach or stabilize overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of O6-BG (e.g., 20 µM).[16]
-
Incubate the cells with O6-BG for a period sufficient to inactivate AGT. This can range from 1 to 24 hours, depending on the cell type and experimental goals. A 12-hour incubation has been previously reported.[16]
-
After the O6-BG pre-incubation, the alkylating agent can be added directly to the medium, or the O6-BG-containing medium can be removed.
-
If the O6-BG is to be removed before subsequent treatments, aspirate the medium and wash the cells three times with sterile PBS.[16]
-
Add fresh medium to the cells and allow them to recover for a short period (e.g., 2 hours) before proceeding with further experimental steps.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of inactivation of human O6-alkylguanine-DNA alkyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-Associated Mutations in O6-Methylguanine DNA-Methyltransferase (MGMT) Reduce DNA Repair Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain tumor cell lines resistant to this compound/1,3-bis(2-chloroethyl)-1-nitrosourea chemotherapy have O6-alkylguanine-DNA alkyltransferase mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acquired resistance to this compound plus chloroethylnitrosoureas in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MGMT-inhibitor in combination with TGF-βRI inhibitor or CDK 4/6 inhibitor increases temozolomide sensitivity in temozolomide-resistant glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotherapy-induced O(6)-benzylguanine-resistant alkyltransferase mutations in mismatch-deficient colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of DNA mismatch repair in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-mediated enhancement of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MGMT repletion after treatment of glioblastoma cells with temozolomide and this compound implicates NFκB and mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. O6-methylguanine-DNA methyltransferase, this compound, and resistance to clinical alkylators in pediatric primary brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Phase I trial of this compound for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of MGMT Inhibitors: O6-Benzylguanine vs. Lomeguatrib
A definitive guide for researchers navigating the choice of O6-methylguanine-DNA methyltransferase (MGMT) inhibitors for preclinical and clinical research. This report provides a comprehensive comparison of O6-Benzylguanine and lomeguatrib, focusing on their mechanism of action, potency, clinical data, and associated experimental protocols.
The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a critical factor in tumor resistance to alkylating chemotherapeutic agents such as temozolomide and carmustine. By removing alkyl adducts from the O6 position of guanine, MGMT prevents the cytotoxic effects of these drugs. To overcome this resistance, inhibitors of MGMT have been developed to be used in combination with alkylating agents. This guide provides a detailed comparison of two of the most studied MGMT inhibitors: this compound (O6-BG) and lomeguatrib (O6-[4-bromothenyl]guanine or PaTrin-2).
Mechanism of Action: Pseudosubstrate Inhibition
Both this compound and lomeguatrib are guanine analogs that act as pseudosubstrates for the MGMT protein.[1] They mimic the natural substrate, O6-alkylguanine, and bind to the active site of the MGMT enzyme. In a "suicide" reaction, the MGMT protein covalently transfers the benzyl group from this compound or the bromothenyl group from lomeguatrib to its active site cysteine residue.[2][3] This process irreversibly inactivates the MGMT protein, leading to its degradation and preventing the repair of DNA damage induced by alkylating agents.[2] The depletion of cellular MGMT enhances the cytotoxic effects of these chemotherapies, ultimately leading to tumor cell apoptosis.
Potency and Efficacy: A Quantitative Comparison
Lomeguatrib has been demonstrated to be a more potent inhibitor of MGMT than this compound.[1][4] In vitro studies have shown that lomeguatrib has an IC50 value approximately 10-fold lower than that of this compound, indicating that a lower concentration of lomeguatrib is required to achieve the same level of MGMT inhibition.[1]
| Parameter | This compound | Lomeguatrib | Reference(s) |
| IC50 (in vitro) | ~180 nM | ~3.4-9 nM (cell-free), ~6 nM (MCF-7 cells) | [4][5] |
| Potency | - | ~10-fold more potent than this compound | [1][4] |
| Clinically Achievable Plasma Concentration | 25 µM | Not explicitly stated, but oral administration is effective | [2] |
Clinical Trials and Toxicity
Both this compound and lomeguatrib have been evaluated in clinical trials in combination with various alkylating agents for the treatment of cancers such as glioblastoma and melanoma.[2][3][6] A major challenge with both inhibitors is the exacerbation of myelosuppression, a common side effect of alkylating agents.[2][6] This is because the inhibitors also deplete MGMT in hematopoietic stem cells, making them more susceptible to the chemotherapy's toxicity. This often necessitates a dose reduction of the alkylating agent, which may compromise its therapeutic efficacy.[6]
Some studies suggest that the combination of lomeguatrib with temozolomide may have a more favorable toxicity profile compared to the combination with this compound.[1][4] However, clinical trials with lomeguatrib have also shown significant hematological toxicity.[6]
| Aspect | This compound | Lomeguatrib | Reference(s) |
| Combination Therapy | Primarily with carmustine (BCNU) and temozolomide | Primarily with dacarbazine and temozolomide | [2][3][6] |
| Primary Toxicity | Myelosuppression (neutropenia, thrombocytopenia) | Myelosuppression (neutropenia, leukopenia, thrombocytopenia) | [2][6] |
| Clinical Efficacy | Modest improvements in some studies, but often limited by toxicity and the need for reduced chemotherapy doses. | Similar to O6-BG, clinical efficacy has been modest and challenged by increased toxicity. | [3][6] |
Experimental Protocols
Accurate evaluation of MGMT inhibitors requires robust experimental methodologies. Below are detailed protocols for key assays used in the preclinical assessment of this compound and lomeguatrib.
MGMT Activity Assay
This assay measures the functional activity of the MGMT protein in cell or tissue lysates.
Principle: This method is based on the transfer of a radiolabeled methyl group from a DNA substrate to the MGMT protein. The amount of radioactivity transferred to the protein is proportional to the MGMT activity.
Materials:
-
Cell or tissue lysate
-
[³H]-methylated DNA substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Incubate a defined amount of lysate protein with the [³H]-methylated DNA substrate in the reaction buffer at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the protein.
-
Wash the protein pellet with TCA to remove unincorporated radioactivity.
-
Solubilize the protein pellet and measure the radioactivity using a scintillation counter.
-
Calculate the MGMT activity as fmol of methyl groups transferred per mg of protein.
Western Blot for MGMT Protein Detection
This technique is used to determine the relative amount of MGMT protein in samples.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MGMT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from the cell or tissue lysate by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for MGMT.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the MGMT inhibitors in combination with alkylating agents.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cells cultured in 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MGMT inhibitor and/or alkylating agent for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
Both this compound and lomeguatrib are effective inhibitors of MGMT that can sensitize tumor cells to alkylating agents. Lomeguatrib demonstrates significantly higher potency in preclinical studies. However, the clinical application of both inhibitors is hampered by increased myelosuppression when used in combination with chemotherapy. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired potency and the tolerability of the in vivo model. Further research is needed to optimize dosing schedules and potentially develop tumor-targeted delivery systems to improve the therapeutic index of MGMT inhibitors.
References
- 1. MGMT inhibitor Lomeguatrib Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral lomeguatrib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of lomeguatrib in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of O6-Benzylguanine and Its Analogues as AGT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of O6-Benzylguanine (O6-BG) and its various analogues as inhibitors of O6-alkylguanine-DNA alkyltransferase (AGT). The information presented herein is supported by experimental data to aid researchers in the selection of suitable compounds for cancer chemotherapy sensitization and other research applications.
Introduction
This compound is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). AGT is a key factor in tumor cell resistance to certain alkylating chemotherapeutic agents, such as temozolomide and nitrosoureas. By inhibiting AGT, O6-BG and its analogues can enhance the efficacy of these anticancer drugs. This guide compares the potency of various O6-BG analogues, providing available quantitative data and insights into their structure-activity relationships.
Mechanism of Action
This compound and its analogues act as pseudosubstrates for the AGT protein. The benzyl group (or a substituted benzyl group) of the inhibitor is transferred to the active site cysteine residue of AGT, leading to the irreversible inactivation of the enzyme. This depletion of AGT prevents the repair of O6-alkylguanine lesions in the DNA of cancer cells, ultimately leading to increased cytotoxicity of alkylating agents.
Comparative Potency of this compound and Its Analogues
The potency of O6-BG analogues is typically evaluated by their ability to inhibit AGT activity, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for various analogues.
| Compound | IC50 (µM) | Cell Line / Condition | Reference(s) |
| This compound (O6-BG) | 0.039 | HL-60 cells | [1] |
| This compound (O6-BG) | 0.18 ± 0.02 | HT29 cell extracts | [2] |
| Lomeguatrib (O6-(4-bromothenyl)guanine) | ~0.006 (6 nM) | MCF-7 cells | [3] |
| O6-Allylguanine | 8.5 ± 0.6 | HT29 cell extracts | [2] |
| 1-Cyclobutenylmethylguanine | 0.55 ± 0.02 | HT29 cell extracts | [2] |
| 1-Cyclopentenylmethylguanine | 0.39 ± 0.04 | HT29 cell extracts | [2] |
| 1-Cyclopentenylmethylguanine | 0.20 ± 0.07 | Intact HT29 cells | [2] |
| O6-Benzyl-8-oxoguanine | Equally potent to O6-BG | In vivo studies | [4][5] |
Qualitative Potency Comparison:
-
Para-substituted Analogues: O6-(p-chlorobenzyl)guanine and O6-(p-methylbenzyl)guanine have been shown to be effective sensitizers, with this compound being slightly more effective in some studies.
-
8-Substituted Analogues: Several 8-substituted this compound analogues, including 8-aza-O6-benzylguanine and O6-benzyl-8-bromoguanine, have demonstrated comparable or even better AGT inactivation capabilities than this compound, particularly in specific tissues like the kidney and brain.[6]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of results. Below are outlines of standard protocols used to assess the potency of this compound and its analogues.
AGT Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of AGT.
-
Preparation of Cell Lysates:
-
Culture human tumor cells known to express AGT (e.g., HT29) to near confluency.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in a lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.
-
Sonicate or incubate on ice to ensure complete lysis.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins, including AGT.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
In a reaction tube, combine a known amount of cell lysate with varying concentrations of the O6-BG analogue.
-
Include a control with no inhibitor.
-
Pre-incubate the mixture to allow the inhibitor to interact with AGT.
-
Initiate the AGT reaction by adding a substrate, typically a radiolabeled DNA containing O6-methylguanine.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding a stop solution (e.g., acid).
-
-
Quantification of AGT Activity:
-
Isolate the DNA from the reaction mixture.
-
Quantify the amount of remaining radiolabeled O6-methylguanine in the DNA. The amount of repair is inversely proportional to the amount of remaining substrate.
-
Calculate the percentage of AGT inhibition for each concentration of the analogue.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces AGT activity by 50%.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the ability of O6-BG analogues to sensitize cancer cells to alkylating agents.
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Pre-treat the cells with various concentrations of the O6-BG analogue for a specified period (e.g., 2 hours).
-
Add the alkylating agent (e.g., temozolomide) at various concentrations to the wells, including wells with and without the O6-BG analogue.
-
Include control wells with no drug treatment and wells with only the alkylating agent or the O6-BG analogue.
-
-
Incubation:
-
Incubate the plates for a period that allows for the cytotoxic effects of the drugs to manifest (e.g., 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 of the alkylating agent in the presence and absence of the O6-BG analogue. A decrease in the IC50 of the alkylating agent in the presence of the analogue indicates sensitization.
-
Conclusion
This guide provides a comparative overview of the potency of this compound and its analogues. While this compound remains a benchmark inhibitor of AGT, several of its analogues, particularly Lomeguatrib and certain 8-substituted derivatives, have shown comparable or superior potency. The choice of a specific analogue for research or clinical development will depend on a variety of factors, including its potency, pharmacokinetic properties, and toxicity profile. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of these compounds in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance-modifying agents. 8. Inhibition of O(6)-alkylguanine-DNA alkyltransferase by O(6)-alkenyl-, O(6)-cycloalkenyl-, and O(6)-(2-oxoalkyl)guanines and potentiation of temozolomide cytotoxicity in vitro by O(6)-(1-cyclopentenylmethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific labeling of O6-alkylguanine-DNA alkyltransferase by reaction with O6-(p-hydroxy[3H]methylbenzyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound (NSC637037) and its metabolite, 8-oxo-O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of O6-alkylguanine-DNA alkyltransferase by 8-substituted this compound analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative MGMT Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternatives to the well-established O(6)-methylguanine-DNA methyltransferase (MGMT) inhibitor, O(6)-benzylguanine (O6-BG). This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate MGMT inhibitors for preclinical studies aimed at overcoming resistance to alkylating chemotherapeutic agents.
The DNA repair protein O(6)-methylguanine-DNA methyltransferase (MGMT) plays a critical role in chemotherapy resistance by removing alkyl groups from the O(6) position of guanine, thereby mitigating the cytotoxic effects of alkylating agents like temozolomide (TMZ). Inhibition of MGMT is a key strategy to sensitize cancer cells to these therapies. While O6-BG has been extensively studied, a range of alternative inhibitors with potentially improved potency and pharmacological properties have been developed. This guide offers a comparative overview of these alternatives.
Performance Comparison of MGMT Inhibitors
The following tables summarize the in vitro and in vivo performance of O6-Benzylguanine and its key alternatives.
Table 1: In Vitro Potency of MGMT Inhibitors
| Inhibitor | IC50 Value (MGMT Inactivation) | Cell Line(s) | Reference(s) |
| This compound (O6-BG) | ~180 nM (in vitro assay), 35 nM (in HeLa S3 cells) | HeLa S3 | [1] |
| Lomeguatrib (O6-[4-bromothenyl]guanine) | ~6-10 nM, 9 nM (in cell-free extracts) | MCF-7, Raji, HeLa S3 | [2] |
| NU2058 | Not explicitly found in search results | - | - |
| 6-Ethylguanine | Acts as a substrate, inactivating MGMT | - | [3] |
Table 2: Preclinical In Vivo Efficacy in Combination with Temozolomide (TMZ)
| Inhibitor Combination | Animal Model | Key Findings | Reference(s) |
| O6-BG + TMZ | Neuroblastoma PDX models | Delayed tumor growth and increased survival in 2 of 7 PDX models. | [2] |
| Lomeguatrib + TMZ | A375M human melanoma xenografts | Substantial tumor growth delay (median tumor quintupling time increased by 22 days) with less toxicity compared to O6-BG + TMZ. | [2] |
Table 3: Clinical Trial Data for Selected MGMT Inhibitors
| Inhibitor | Phase | Combination Agent(s) | Key Findings | Reference(s) |
| This compound | Phase I/II | Temozolomide, Carmustine (BCNU) | MTD of TMZ reduced when combined with O6-BG. Limited efficacy in TMZ-resistant glioblastoma. | [1][4] |
| Lomeguatrib | Phase I | Temozolomide, Dacarbazine | Recommended Phase II Dose (RP2D) established. Showed acceptable safety profile but limited clinical activity in advanced melanoma at the tested schedules. | [5][6] |
Alternative Strategies to Counteract MGMT Activity
Beyond direct pseudosubstrate inhibitors, other approaches aim to inhibit MGMT function or exploit its presence for therapeutic gain.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Veliparib, have been investigated in combination with TMZ. PARP physically interacts with and PARylates MGMT, a process essential for its DNA repair activity. PARP inhibitors can disrupt this interaction, thereby indirectly inhibiting MGMT function and sensitizing MGMT-expressing tumors to TMZ.[7][8] However, clinical trials with Veliparib in combination with TMZ in glioblastoma have not shown a significant survival benefit.[9][10]
-
Disulfiram/Copper Complex: The combination of disulfiram (DSF) and copper has been shown to directly inhibit MGMT activity. This complex can sensitize glioblastoma cells to TMZ and restore the efficacy of PARP inhibitors in preclinical models.
Signaling Pathways and Experimental Workflows
MGMT-Mediated DNA Repair and Inhibition
The following diagram illustrates the mechanism of MGMT in repairing DNA damage induced by alkylating agents and how pseudosubstrate inhibitors block this process.
References
- 1. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of the DNA repair gene O6-methylguanine-DNA methyltransferase by promoter hypermethylation is associated with G to A mutations in K-ras in colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O6-Methylguanine-DNA methyltransferase inactivation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. Lomeguatrib Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 8. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral lomeguatrib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
O⁶-Benzylguanine vs. MGMT Gene Silencing (siRNA): A Comparative Guide to Overcoming Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent strategies for sensitizing tumors to alkylating chemotherapy: the use of the chemical inhibitor O⁶-benzylguanine (O⁶-BG) and the application of gene silencing through small interfering RNA (siRNA) targeting the O⁶-methylguanine-DNA methyltransferase (MGMT) gene. Both approaches aim to counteract the DNA repair protein MGMT, a key driver of resistance to widely used chemotherapeutic agents like temozolomide (TMZ) in cancers such as glioblastoma.
The data presented here is a synthesis from multiple preclinical studies. It is important to note that the experimental conditions across these studies may vary, and a direct head-to-head comparison in a single study is not yet available in the published literature.
Data Presentation: Efficacy in Chemosensitization
The following tables summarize the quantitative data on the effectiveness of O⁶-BG and MGMT siRNA in enhancing the cytotoxic effects of temozolomide in glioblastoma cell lines.
Table 1: Efficacy of O⁶-Benzylguanine (O⁶-BG) in Sensitizing Glioblastoma Cells to Temozolomide (TMZ)
| Cell Line | O⁶-BG Concentration (µM) | TMZ IC50 (µM) without O⁶-BG | TMZ IC50 (µM) with O⁶-BG | Fold Sensitization |
| T98G | 10 | >1000 | ~50 | >20 |
| U87MG | 10 | ~250 | ~50 | 5 |
Data synthesized from multiple sources indicating the potency of O⁶-BG in reducing the half-maximal inhibitory concentration (IC50) of TMZ.
Table 2: Efficacy of MGMT siRNA in Sensitizing Glioblastoma Cells to Temozolomide (TMZ)
| Cell Line | siRNA Concentration (nM) | Approximate % MGMT Knockdown | % Cell Viability with TMZ alone | % Cell Viability with MGMT siRNA + TMZ |
| T98G | 50 | ~80% | ~75% | ~40% |
| U138MG | 50 | ~90% | ~80% | ~35% |
Data synthesized from studies demonstrating the effect of MGMT gene silencing on the viability of glioblastoma cells when treated with TMZ.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
O⁶-Benzylguanine Treatment Protocol (In Vitro)
-
Cell Seeding: Glioblastoma cell lines (e.g., T98G, U87MG) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: A stock solution of O⁶-benzylguanine is prepared in dimethyl sulfoxide (DMSO) and diluted to the desired final concentration in complete cell culture medium. Temozolomide is similarly prepared.
-
Treatment: The cell culture medium is replaced with fresh medium containing the desired concentration of O⁶-BG (e.g., 10 µM) and incubated for a predetermined period (e.g., 2 hours) to allow for MGMT inhibition.
-
Co-treatment: Following the pre-incubation with O⁶-BG, temozolomide is added to the wells at a range of concentrations.
-
Assessment of Cell Viability: After an incubation period of 72 hours with both agents, cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the IC50 values for temozolomide are calculated.
MGMT siRNA Transfection Protocol (In Vitro)
-
Cell Seeding: Glioblastoma cells are seeded in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
siRNA Preparation: Lyophilized MGMT-specific siRNA and a non-targeting scramble control siRNA are reconstituted in RNase-free water to create a stock solution (e.g., 20 µM).
-
Transfection Complex Formation:
-
For each well, the required amount of siRNA is diluted in a serum-free cell culture medium.
-
In a separate tube, a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) is diluted in the same serum-free medium.
-
The diluted siRNA is then combined with the diluted transfection reagent and incubated at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: The siRNA-lipid complexes are added dropwise to the cells in each well.
-
Post-Transfection Incubation and Analysis: The cells are incubated for 48-72 hours to allow for MGMT gene silencing. The efficiency of knockdown can be verified at the protein level by Western blot or at the mRNA level by quantitative real-time PCR (qRT-PCR).
-
Chemosensitivity Assay: Following confirmation of MGMT knockdown, the transfected cells are re-seeded into 96-well plates and treated with a range of temozolomide concentrations for 72 hours. Cell viability is then assessed to determine the impact of MGMT silencing on chemosensitivity.
Visualizations
MGMT DNA Repair Pathway and Mechanisms of Inhibition
Caption: Mechanisms of MGMT-mediated DNA repair and its inhibition.
Generalized Experimental Workflow
References
MGMT Promoter Methylation: A Predictive Biomarker for O6-Benzylguanine Response in Sensitizing Tumors to Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a critical factor in tumor resistance to alkylating chemotherapeutic agents such as temozolomide (TMZ). Epigenetic silencing of the MGMT gene via promoter methylation prevents the expression of the MGMT protein, rendering tumor cells susceptible to the cytotoxic effects of these drugs. O6-Benzylguanine (O6BG) is an inhibitor of the MGMT protein that has been investigated as a chemosensitizing agent. This guide provides a comparative analysis of the predictive value of MGMT promoter methylation for the therapeutic response to O6BG in combination with alkylating agents, supported by experimental data and detailed methodologies.
The Role of MGMT in DNA Repair and its Inhibition by this compound
O6-methylguanine-DNA methyltransferase (MGMT) is a suicide enzyme that repairs DNA damage caused by alkylating agents.[1] These agents transfer alkyl groups to the O6 position of guanine in DNA, forming lesions that can lead to mutations and cell death.[2] MGMT directly removes these alkyl groups, restoring the normal guanine base.[1] In this process, the MGMT protein is irreversibly inactivated and subsequently degraded.[1][2]
High levels of MGMT activity in tumor cells can effectively repair the DNA damage induced by alkylating agents, leading to therapeutic resistance.[3] The expression of the MGMT gene is primarily regulated by the methylation of its promoter region.[2][4] When the MGMT promoter is methylated, the gene is silenced, and the MGMT protein is not produced.[2][5] This lack of DNA repair capacity makes tumors with a methylated MGMT promoter more sensitive to the cytotoxic effects of alkylating agents.[2][4]
This compound (O6BG) is a pseudosubstrate of MGMT.[2] It mimics the structure of the O6-alkylguanine lesion and binds to the active site of the MGMT protein.[2] This interaction leads to the irreversible inactivation of MGMT, effectively depleting the cell of its ability to repair O6-alkylguanine adducts.[2] By inhibiting MGMT, O6BG can sensitize tumors with high levels of MGMT expression (unmethylated MGMT promoter) to the effects of alkylating agents.[6][7]
Comparative Analysis of this compound Efficacy
The efficacy of this compound as a sensitizing agent is directly linked to the MGMT status of the tumor. In tumors with a methylated MGMT promoter, MGMT protein levels are already low or absent, and therefore, the addition of O6BG is expected to have a minimal additive effect. Conversely, in tumors with an unmethylated MGMT promoter and high MGMT protein expression, O6BG can significantly enhance the cytotoxicity of alkylating agents by depleting the functional MGMT protein pool.
Quantitative Data Summary
The following table summarizes in vitro experimental data on the potentiation of temozolomide (TMZ) cytotoxicity by this compound in human cancer cell lines with varying MGMT protein activity levels. Low MGMT activity is often associated with MGMT promoter methylation.
| Cell Line | Cancer Type | MGMT Activity (fmol/mg protein) | Treatment | IC50 (µM) | Potentiation Ratio* |
| Low MGMT Activity (Methylated Phenotype) | |||||
| A121 | Ovarian | <6 | TMZ alone | 110 | N/A |
| TMZ + O6BG | 100 | 1.1 | |||
| U373MG | Glioblastoma | <6 | TMZ alone | 200 | N/A |
| TMZ + O6BG | 200 | 1.0 | |||
| High MGMT Activity (Unmethylated Phenotype) | |||||
| HT29 | Colon | 130 | TMZ alone | >1000 | N/A |
| TMZ + O6BG | 600 | >1.7 | |||
| BE | Colon | 220 | TMZ alone | >1000 | N/A |
| TMZ + O6BG | 700 | >1.4 | |||
| Mawi | Colon | 250 | TMZ alone | 750 | N/A |
| TMZ + O6BG | 550 | 1.4 | |||
| LoVo | Colon | >700 | TMZ alone | >1000 | N/A |
| TMZ + O6BG | 850 | >1.2 | |||
| LS174T | Colon | >700 | TMZ alone | >1000 | N/A |
| TMZ + O6BG | >1000 | 1.0 |
*Potentiation Ratio = IC50 (TMZ alone) / IC50 (TMZ + O6BG). Data adapted from Wedge et al., Br J Cancer, 1996.[1]
Signaling Pathways and Experimental Workflows
Figure 1. Mechanism of MGMT-mediated resistance and O6BG action.
Figure 2. Experimental workflow for biomarker validation.
Experimental Protocols
MGMT Promoter Methylation Analysis
a) Methylation-Specific PCR (MSP)
This qualitative method determines the presence or absence of methylation in the MGMT promoter.
-
DNA Extraction: Isolate genomic DNA from tumor cells or tissue using a standard DNA extraction kit.
-
Sodium Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Perform two separate PCR reactions for each sample using primers specific for either the methylated or the unmethylated MGMT promoter sequence.
-
Gel Electrophoresis: Visualize the PCR products on a 2% agarose gel. The presence of a band in the reaction with methylated-specific primers indicates MGMT promoter methylation.
b) Pyrosequencing
This quantitative method determines the percentage of methylation at specific CpG sites within the MGMT promoter.
-
DNA Extraction and Bisulfite Conversion: Follow steps 1 and 2 as described for MSP.
-
PCR Amplification: Amplify the bisulfite-converted DNA using a biotinylated primer specific for the MGMT promoter region of interest.
-
Sequencing: Perform pyrosequencing on the amplified product. The sequencing reaction quantitatively measures the incorporation of nucleotides, allowing for the determination of the percentage of methylated and unmethylated alleles at each CpG site.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of temozolomide, with and without a fixed concentration of this compound (e.g., 20 µM). Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each treatment group.
Conclusion
MGMT promoter methylation is a robust predictive biomarker for the response to alkylating agents. This compound shows significant potential to sensitize tumors with an unmethylated MGMT promoter to these agents by inhibiting the MGMT protein. The experimental data consistently demonstrate that the potentiation of temozolomide cytotoxicity by O6BG is most pronounced in cells with high MGMT activity (unmethylated phenotype). For researchers and drug development professionals, the assessment of MGMT promoter methylation status is a critical step in stratifying patient populations and for the rational design of clinical trials investigating MGMT inhibitors like this compound. The detailed protocols provided herein offer standardized methods for the evaluation of this important biomarker.
References
- 1. Potentiation of temozolomide and BCNU cytotoxicity by O(6)-benzylguanine: a comparative study in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes of O6-Methylguanine DNA Methyltransferase (MGMT) Promoter Methylation in Glioblastoma Relapse—A Meta-Analysis Type Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O<sup>6</sup>-benzylguanine (BG) and temozolomide (TMZ) therapy of glioblastoma multiforme (GBM) with infusion of autologous lentiviral transduced P140KMGMT+ hematopoietic progenitors to protect hematopoiesis: A phase I study. - ASCO [asco.org]
- 6. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers to Validate O6-Benzylguanine Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to validate the therapeutic effect of O6-Benzylguanine (O6-BG), a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). O6-BG is used to sensitize tumors to alkylating chemotherapeutic agents. This document outlines key biomarkers, their assessment methodologies, and a comparison with alternative therapeutic strategies, supported by experimental data.
Introduction to this compound and MGMT
This compound (O6-BG) is a pseudosubstrate of O6-alkylguanine-DNA alkyltransferase (MGMT), a crucial DNA repair enzyme that removes alkyl adducts from the O6 position of guanine.[1][2] By transferring its benzyl group to the active site of MGMT, O6-BG irreversibly inactivates the enzyme, preventing the repair of DNA damage induced by alkylating agents like temozolomide (TMZ) and carmustine (BCNU).[1][3] The primary mechanism of resistance to these agents is the expression of MGMT in tumor cells.[3] Therefore, biomarkers that accurately reflect MGMT status and the downstream effects of its inhibition are critical for predicting and validating the therapeutic efficacy of O6-BG.
Key Biomarkers for Validating O6-BG Therapeutic Effect
The validation of O6-BG's therapeutic effect hinges on a multi-faceted approach that includes direct measurement of its target engagement, assessment of downstream DNA damage, and evaluation of cellular response. The primary biomarkers can be categorized as direct target indicators, pharmacodynamic markers of DNA damage, and markers of cellular apoptosis.
O6-Alkylguanine-DNA Alkyltransferase (MGMT) Status
The most direct biomarker for O6-BG efficacy is the status of its target, the MGMT protein. Several methods are employed to assess MGMT, each with its own advantages and limitations.
-
MGMT Activity Assay: This functional assay directly measures the ability of cellular extracts to repair O6-methylguanine lesions in a DNA substrate. It is considered the gold standard for determining MGMT functional status.[2]
-
MGMT Protein Expression (Immunohistochemistry - IHC): IHC detects the presence of the MGMT protein in tumor tissue. While widely available, it is a semi-quantitative method and can be subject to inter-observer variability.[4]
-
MGMT Promoter Methylation: Epigenetic silencing of the MGMT gene via promoter hypermethylation leads to decreased protein expression.[5] This is a strong predictive biomarker for response to alkylating agents, particularly in glioblastoma.[6]
Comparison of MGMT Assessment Methods
| Method | Principle | Sample Type | Pros | Cons |
| MGMT Activity Assay | Measures the transfer of a radiolabeled alkyl group from a DNA substrate to MGMT in cell lysates.[7] | Fresh or frozen tissue | Quantitative, directly measures function. | Requires fresh/frozen tissue, laborious, involves radioactivity.[5] |
| Immunohistochemistry (IHC) | Uses antibodies to detect MGMT protein in fixed tissue sections.[4] | Formalin-fixed, paraffin-embedded (FFPE) tissue | Widely available, provides spatial information. | Semi-quantitative, potential for observer variability, may not reflect functional activity.[4] |
| Promoter Methylation (MSP, Pyrosequencing) | Analyzes the methylation status of the MGMT gene promoter.[8][9] | FFPE tissue, fresh/frozen tissue | Objective, can be performed on archival tissue. | Indirect measure of protein expression and function; methylation status may not always correlate perfectly with protein levels.[1] |
Pharmacodynamic Biomarkers of DNA Damage
Inhibition of MGMT by O6-BG leads to the persistence of DNA adducts, triggering a DNA damage response (DDR). Key markers of this response can validate the biological effect of O6-BG.
-
γ-H2AX (Phosphorylated H2A Histone Family Member X): The phosphorylation of H2AX at serine 139 (γ-H2AX) is an early and sensitive marker of DNA double-strand breaks (DSBs), which are a consequence of unrepaired O6-alkylguanine lesions.[10][11] Increased levels of γ-H2AX foci in tumor cells following treatment with an alkylating agent and O6-BG indicate effective MGMT inhibition.
-
Cleaved Caspase-3: As a key executioner of apoptosis, the presence of cleaved (active) caspase-3 signifies the induction of programmed cell death resulting from extensive DNA damage.[1]
Experimental Data Summary: Downstream Biomarkers
| Biomarker | Treatment Context | Observation | Implication | Reference |
| γ-H2AX | Neuroblastoma cells treated with TMZ + O6-BG | Increased phosphorylation of H2AX | Effective MGMT inhibition leading to DNA damage | [1] |
| Cleaved Caspase-3 | Neuroblastoma xenografts treated with TMZ + Irinotecan + O6-BG | Increased levels of cleaved caspase-3 in O6-BG responsive tumors | Induction of apoptosis due to enhanced chemotherapy effect | [1] |
Experimental Protocols
MGMT Activity Assay (Alkyl-Transfer Assay)
This protocol is a generalized representation based on commonly used methods.
-
Tissue Homogenization: Fresh or frozen tumor tissue is homogenized in a lysis buffer to extract cellular proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., Bradford assay).
-
Incubation with Substrate: A known amount of cell lysate is incubated with a DNA substrate containing radiolabeled O6-methylguanine (e.g., [³H]-methylated DNA).
-
Separation: The DNA is hydrolyzed, and the repaired guanine is separated from the unrepaired O6-methylguanine using high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the repaired guanine peak is measured, which is proportional to the MGMT activity in the sample. Activity is typically expressed as fmol of methyl groups transferred per mg of protein.[7]
γ-H2AX Immunofluorescence Staining
This protocol outlines the general steps for detecting γ-H2AX foci.
-
Cell/Tissue Preparation: Cells are grown on coverslips or tissue sections are prepared on slides. Following treatment, they are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).[10]
-
Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: The samples are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX).
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The nuclei are stained with a DNA dye (e.g., DAPI), and the coverslips are mounted on slides.
-
Imaging and Analysis: The number and intensity of γ-H2AX foci per nucleus are quantified using fluorescence microscopy.[12]
Signaling Pathways and Experimental Workflows
Alternative Therapeutic Strategies and Their Biomarkers
While O6-BG is a well-studied MGMT inhibitor, other strategies are being explored to overcome resistance to alkylating agents.
| Strategy | Description | Key Biomarkers |
| Other MGMT Inhibitors | Compounds like O6-(4-bromothenyl)guanine (lomeguatrib) and disulfiram also inactivate MGMT.[2][13] Lomeguatrib has shown higher potency than O6-BG in some studies.[2] | Same as for O6-BG (MGMT status, γ-H2AX, etc.). |
| Combination with PARP Inhibitors | Poly(ADP-ribose) polymerase (PARP) inhibitors can enhance the efficacy of alkylating agents, particularly in tumors with deficiencies in other DNA repair pathways. | PARP1 expression, mutations in BRCA1/2 or other homologous recombination genes. |
| Combination with ATR Inhibitors | ATR inhibitors can sensitize MGMT-deficient tumors to temozolomide by blocking the DNA damage response.[14] | MGMT deficiency, ATR/Chk1 pathway activation. |
| Targeting Mismatch Repair (MMR) Pathway | MMR deficiency can lead to resistance to alkylating agents. Strategies to modulate this pathway are under investigation. | Expression of MMR proteins (e.g., MSH2, MSH6, MLH1, PMS2), microsatellite instability (MSI). |
Conclusion
The validation of this compound's therapeutic effect relies on a robust assessment of biomarkers that reflect its mechanism of action. The direct evaluation of MGMT status through activity assays, protein expression, or promoter methylation provides crucial predictive information. Furthermore, pharmacodynamic biomarkers such as γ-H2AX and cleaved caspase-3 confirm the biological consequences of MGMT inhibition and the induction of tumor cell death. A comprehensive biomarker strategy, integrating both predictive and pharmacodynamic assessments, is essential for the successful clinical development and application of O6-BG and other MGMT-targeting therapies. As alternative strategies emerge, a thorough understanding of their associated biomarkers will be equally critical for personalizing cancer treatment.
References
- 1. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anti‐O6‐Methylguanine‐Methyltransferase (MGMT) Immunohistochemistry in Glioblastoma Multiforme: Observer Variability and Lack of Association with Patient Survival Impede Its Use as Clinical Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Molecular Biomarkers in Glioblastoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 9. Methylguanine methyltransferase (MGMT) promoter methylation assay | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 10. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Temozolomide sensitizes MGMT-deficient tumor cells to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating MGMT Inactivation by O6-Benzylguanine: A Comparative Guide Using Western Blot
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the inactivation of O6-methylguanine-DNA methyltransferase (MGMT) by its inhibitor, O6-Benzylguanine (O6-BG). We present supporting experimental data, detailed protocols for Western blotting, and explore alternative validation techniques.
O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that removes alkyl groups from the O6 position of guanine, thereby protecting cells from the cytotoxic effects of alkylating chemotherapeutic agents like temozolomide (TMZ).[1][2] However, high MGMT activity in cancer cells is a significant mechanism of drug resistance. This compound (O6-BG) is a potent inactivator of MGMT, functioning as a pseudosubstrate. It irreversibly transfers its benzyl group to the active site cysteine residue of MGMT, leading to the protein's degradation and sensitizing tumor cells to alkylating agents.[1][3][4] Validating the extent of MGMT inactivation by O6-BG is therefore critical in pre-clinical and clinical studies.
Western blotting is a widely used technique to semi-quantitatively assess the depletion of MGMT protein levels following O6-BG treatment.[5][6] This guide will detail the Western blot procedure for this purpose and compare it with other validation methods.
Comparative Analysis of MGMT Status Assessment Methods
While Western blot is a common method for validating MGMT inactivation, several other techniques can be employed, each with its own advantages and limitations. The choice of method often depends on the specific experimental question, available resources, and the nature of the samples being analyzed.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Western Blot | Immunoassay to detect and quantify specific proteins separated by size. | MGMT protein levels. | Widely available, provides information on protein size and integrity.[7] | Semi-quantitative, can be time-consuming, dependent on antibody quality.[7] |
| MGMT Activity Assay | Measures the transfer of a radiolabeled or fluorescent alkyl group from a DNA substrate to MGMT. | Functional MGMT activity. | Direct and quantitative measure of MGMT function.[5][8] | Can be cumbersome, may require radioactive materials, and a large number of cells.[5][8] |
| Methylation-Specific PCR (MSP) | PCR-based method to determine the methylation status of the MGMT promoter. | MGMT gene promoter methylation status. | Sensitive, requires small amounts of DNA, suitable for archival tissue.[5][9] | Does not always correlate perfectly with protein expression or activity.[5][8] |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the amount of MGMT mRNA transcripts. | MGMT gene expression levels. | Highly sensitive and quantitative.[5] | mRNA levels may not directly reflect protein levels or activity.[5] |
| Immunohistochemistry (IHC) | Uses antibodies to detect MGMT protein in tissue sections. | Localization and semi-quantitative expression of MGMT protein in tissues. | Provides spatial information within the tissue context.[8][9] | Semi-quantitative, interpretation can be subjective.[8][9] |
| Capillary Gel Electrophoresis | Automated technique for protein separation and immunodetection in a capillary. | Quantitative MGMT protein levels. | Faster, more automated and quantitative than traditional Western blot.[7] | Requires specialized equipment. |
Experimental Protocol: Western Blot for MGMT Inactivation
This protocol outlines the key steps for validating MGMT inactivation by O6-BG in cultured cells using Western blot.
1. Cell Culture and Treatment:
-
Culture tumor cells of interest (e.g., glioblastoma cell lines like T98G, which has high MGMT expression) to approximately 80% confluency.
-
Treat the cells with the desired concentration of O6-BG (e.g., 10-20 µM) for a specified time (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MGMT overnight at 4°C.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
Quantify the band intensities using densitometry software. The level of MGMT inactivation can be determined by comparing the intensity of the MGMT band in the O6-BG-treated samples to the vehicle-treated control, normalized to the housekeeping protein. A significant decrease in the MGMT band intensity in the O6-BG treated samples indicates successful inactivation.[6]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of MGMT inactivation by O6-BG and the experimental workflow for its validation by Western blot.
Caption: Mechanism of MGMT inactivation by this compound.
Caption: Western blot workflow for validating MGMT inactivation.
References
- 1. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 2. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer [mdpi.com]
- 3. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Immunohistochemistry for MGMT Expression Following O6-Benzylguanine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunohistochemistry (IHC) for measuring O6-methylguanine-DNA methyltransferase (MGMT) expression levels before and after treatment with the MGMT inhibitor, O6-Benzylguanine (O6-BG). It includes experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and workflows to aid in the design and interpretation of studies aimed at modulating this critical DNA repair protein.
Introduction to MGMT and this compound
O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a significant role in chemoresistance to alkylating agents, such as temozolomide (TMZ), which are commonly used in cancer therapy. MGMT removes alkyl groups from the O6 position of guanine in DNA, thereby preventing the cytotoxic effects of these drugs.[1][2] High levels of MGMT expression in tumors are often associated with poor treatment outcomes.
This compound (O6-BG) is a potent and irreversible inhibitor of MGMT. It acts as a pseudosubstrate, transferring its benzyl group to the active cysteine residue of the MGMT protein.[3] This "suicide" inhibition leads to the inactivation and subsequent degradation of the MGMT protein, thus depleting the cell of its ability to repair alkylation damage and sensitizing it to alkylating agents.[2][3]
Comparison of MGMT Expression Before and After this compound Treatment
The efficacy of O6-BG in depleting MGMT protein levels can be assessed using various techniques. While immunohistochemistry provides valuable spatial information about protein expression within the tissue architecture, quantitative methods like Western blotting offer a more precise measurement of total protein levels.
A study by Reid et al. on neuroblastoma cell lines demonstrated significant depletion of MGMT protein following treatment with 25 µM O6-BG for 24 hours. The quantitative data from their Western blot analysis is summarized in the table below.
| Cell Line | Treatment | Relative MGMT Protein Level (Normalized to Control) |
| COG-N-452h | Control | 1.0 |
| This compound (25 µM, 24h) | ~0.2 | |
| COG-N-440h | Control | 1.0 |
| This compound (25 µM, 24h) | ~0.1 | |
| Felix-h | Control | 1.0 |
| This compound (25 µM, 24h) | ~0.3 |
Data adapted from Reid et al. The study showed substantial, though not complete, depletion of MGMT protein after 24 hours of treatment with O6-BG.
Alternative Methods for MGMT Assessment
While IHC is a widely used method, several other techniques are available to assess MGMT status, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Uses antibodies to detect MGMT protein expression in tissue sections. | Provides spatial information on protein localization within the tumor and its microenvironment. Relatively inexpensive and widely available. | Semi-quantitative, subject to inter-observer variability in scoring. |
| Methylation-Specific PCR (MSP) | Detects methylation of the MGMT promoter region, which leads to gene silencing. | Highly sensitive and specific for detecting promoter methylation. | Does not directly measure protein expression, which is the functional component. |
| Pyrosequencing | A quantitative method to determine the percentage of methylation at specific CpG sites in the MGMT promoter. | Provides quantitative methylation data. | More technically demanding and expensive than MSP. |
| Western Blotting | Separates proteins by size and uses antibodies to quantify total MGMT protein in a cell lysate. | Highly quantitative for total protein expression. | Lacks spatial information and requires fresh or frozen tissue. |
| MGMT Activity Assays | Directly measures the enzymatic activity of MGMT in cell extracts. | Provides a direct functional readout of MGMT repair capacity. | Technically complex and not widely available in clinical settings. |
Experimental Protocols
Immunohistochemistry for MGMT in Paraffin-Embedded Tissues
This protocol provides a general guideline for MGMT IHC staining. Optimization may be required for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes, 5 minutes each).
- Immerse in 100% ethanol (2 changes, 3 minutes each).
- Immerse in 95% ethanol (1 change, 3 minutes).
- Immerse in 70% ethanol (1 change, 3 minutes).
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate buffer solution (10 mM, pH 6.0).
- Heat to 95-100°C for 20-30 minutes.
- Allow to cool at room temperature for 20 minutes.
3. Peroxidase Blocking:
- Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer (e.g., PBS or TBS).
4. Blocking:
- Incubate with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Incubate with a primary antibody against MGMT (e.g., clone MT3.1) at the recommended dilution overnight at 4°C.
6. Secondary Antibody and Detection:
- Rinse with wash buffer.
- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
- Rinse with wash buffer.
7. Chromogen and Counterstaining:
- Apply a chromogen solution (e.g., DAB) and monitor for color development (typically 1-10 minutes).
- Rinse with distilled water.
- Counterstain with hematoxylin for 1-2 minutes.
- Rinse with distilled water.
8. Dehydration and Mounting:
- Dehydrate through graded alcohols (70%, 95%, 100%).
- Clear in xylene.
- Mount with a permanent mounting medium.
Scoring of MGMT Immunohistochemistry
A common method for scoring MGMT IHC is to assess the percentage of positively stained tumor cell nuclei.
-
Negative (0): <5% of tumor cells show nuclear staining.
-
Low Positive (1+): 5-25% of tumor cells show nuclear staining.
-
Moderate Positive (2+): 26-50% of tumor cells show nuclear staining.
-
High Positive (3+): >50% of tumor cells show nuclear staining.
Visualizing the Molecular Mechanisms
MGMT DNA Repair Pathway and Inhibition by this compound
Caption: MGMT DNA repair pathway and its inhibition by this compound.
Experimental Workflow for Assessing MGMT Expression
Caption: Experimental workflow for IHC analysis of MGMT expression.
Conclusion
Immunohistochemistry is a valuable tool for assessing the in situ expression of MGMT protein and evaluating the efficacy of MGMT inhibitors like this compound. When combined with quantitative methods such as Western blotting, a comprehensive understanding of MGMT depletion can be achieved. This guide provides the necessary protocols, comparative data, and conceptual frameworks to assist researchers in designing and interpreting experiments aimed at targeting the MGMT DNA repair pathway in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of lomeguatrib in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
O6-Benzylguanine Combination Therapies: A Comparative Guide to Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
O6-Benzylguanine (O6-BG) is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT).[1][2][3] By inhibiting this key resistance mechanism, O6-BG has been investigated in numerous clinical trials to enhance the efficacy of alkylating chemotherapeutic agents such as carmustine (BCNU) and temozolomide (TMZ).[1][4] This guide provides a comparative analysis of the clinical trial results of this compound in combination therapies, presenting quantitative data, experimental protocols, and visualizations of the underlying mechanisms and study designs.
Mechanism of Action: Overcoming Alkylating Agent Resistance
Alkylating agents like BCNU and TMZ exert their cytotoxic effects by attaching alkyl groups to the O6 position of guanine in DNA. This leads to DNA damage and ultimately, apoptosis of cancer cells. However, the DNA repair protein MGMT can remove these alkyl groups, thereby conferring resistance to these drugs.[1][3][5] this compound acts as a pseudosubstrate for MGMT, transferring its benzyl group to the enzyme and rendering it inactive.[2][6] This depletion of MGMT enhances the cytotoxic effects of the alkylating agent.
References
- 1. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I trial of this compound for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-mediated enhancement of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic efficacy of this compound and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in a human colon cancer xenograft completely resistant to BCNU alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of O6-Benzylguanine: A Procedural Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like O6-Benzylguanine are critical for laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing risks.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation. There is limited evidence suggesting potential mutagenic effects.[1] As a combustible solid, it can form explosive dust mixtures in the air, and contact with oxidizing agents should be avoided.[1]
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including a dust mask (N95 or equivalent), eye shields, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation upon contact. | Chemical-resistant gloves, lab coat. |
| Eye Irritation | Causes serious eye irritation. | Safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Dust mask (N95 or equivalent), use in a fume hood. |
| Combustibility | Combustible solid; dust may form explosive mixtures with air.[1] | Avoid ignition sources and dust generation. |
| Reactivity | Avoid contact with oxidizing agents.[1] | Store and handle away from incompatible materials. |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations.[2] Do not discharge into drains or the environment.[3]
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup debris, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material and have a tightly fitting lid.[4]
-
-
Container Labeling:
-
Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the primary hazards (e.g., "Irritant," "Combustible Solid").[5]
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3]
-
Provide the waste contractor with a full description of the waste, including its chemical composition and hazards.
-
-
Decontamination of Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinseate as hazardous waste and add it to your designated this compound waste container.
-
Once decontaminated, the empty container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.[3]
-
Place the spilled material into a labeled hazardous waste container.[3]
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.[3]
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
